molecular formula C13H11BrFNO2S B1309533 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide CAS No. 321705-40-2

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B1309533
CAS No.: 321705-40-2
M. Wt: 344.2 g/mol
InChI Key: KTEXFVTXZKHHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11BrFNO2S and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXFVTXZKHHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406593
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321705-40-2
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and the synthesis of its precursor, and expected analytical data for the final compound. The information herein is intended to provide a robust framework for the laboratory-scale synthesis and characterization of this molecule.

Introduction

Benzenesulfonamide derivatives are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a bromine atom and a fluorinated benzyl group into the benzenesulfonamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy and pharmacokinetic profiles. This guide details the synthesis of this compound, a molecule that combines these key structural features.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be achieved through a convergent synthetic strategy. The primary disconnection of the sulfonamide bond in the target molecule reveals two key starting materials: 2-bromobenzenesulfonyl chloride and 4-fluorobenzylamine. The forward synthesis, therefore, involves a nucleophilic substitution reaction where the amino group of 4-fluorobenzylamine attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride.

G Target This compound Disconnection Sulfonamide bond formation Target->Disconnection SM1 2-Bromobenzenesulfonyl chloride SM2 4-Fluorobenzylamine Disconnection->SM1 Disconnection->SM2

Caption: Retrosynthetic analysis of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and predicted spectroscopic data for the starting materials and the final product.

Table 1: Properties of Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
2-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Slightly yellow crystalline powder49-52127-128 (2.4 mmHg)~1.791
4-FluorobenzylamineC₇H₈FN125.14Colorless to light yellow liquid-1831.095 (25 °C)
Table 2: Properties and Predicted Spectroscopic Data of this compound
PropertyValue
CAS Number 321705-40-2
Molecular Formula C₁₃H₁₁BrFNO₂S
Molecular Weight 344.20 g/mol
Predicted Boiling Point 461.0 ± 55.0 °C
Predicted Density 1.556 ± 0.06 g/cm³
Predicted ¹H NMR (CDCl₃, 400 MHz) δ ~7.9-8.1 (d, 1H, Ar-H), ~7.3-7.6 (m, 3H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H), ~5.0-5.2 (t, 1H, NH), ~4.2-4.4 (d, 2H, CH₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ ~162 (d, J=245 Hz), ~140, ~138, ~135, ~133, ~132, ~130 (d, J=8 Hz), ~128, ~122, ~116 (d, J=22 Hz), ~46
Predicted IR (cm⁻¹) ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~1510 (aromatic C=C), ~1220 (C-F stretch), ~750 (C-Br stretch)
Predicted Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 343.98, 345.98 (approx. 1:1 ratio for Br isotopes)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting material, 2-bromobenzenesulfonyl chloride, and the final product, this compound.

Synthesis of 2-Bromobenzenesulfonyl chloride

This synthesis can be achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.[1]

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2-Bromoaniline B NaNO₂, HCl, H₂O, 0-5 °C C 2-Bromobenzenediazonium chloride B->C D SO₂, CuCl, Acetic Acid C->D E 2-Bromobenzenesulfonyl chloride D->E

Caption: Workflow for the synthesis of 2-bromobenzenesulfonyl chloride.

Materials:

  • 2-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Glacial acetic acid

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it. Add copper(I) chloride as a catalyst. Add the cold diazonium salt solution portion-wise to this mixture while controlling the temperature.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Pour the mixture onto crushed ice. The product may precipitate as a solid or can be extracted with dichloromethane. If extracted, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This procedure details the coupling of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.

G cluster_0 Reaction Setup cluster_1 Sulfonamide Formation cluster_2 Work-up and Purification A 4-Fluorobenzylamine Pyridine Dichloromethane B Cool to 0 °C A->B C Add 2-Bromobenzenesulfonyl chloride (dropwise) B->C D Stir at room temperature C->D E Quench with water Extract with Dichloromethane D->E F Wash with 1M HCl, sat. NaHCO₃, brine E->F G Dry over Na₂SO₄ Concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • 4-Fluorobenzylamine (1.05 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzylamine and pyridine (or triethylamine) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The predicted chemical shifts are provided in Table 2.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the key functional groups, particularly the N-H and S=O stretching vibrations of the sulfonamide group. Predicted characteristic peaks are listed in Table 2.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The presence of bromine should result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

  • Melting Point: The melting point of the purified solid product should be determined and can be used as an indicator of purity.

Safety Considerations

  • 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Fluorobenzylamine is a skin and eye irritant. Handle with care and appropriate PPE.

  • Pyridine and triethylamine are flammable and have strong odors. They should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the experimental procedures.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The provided protocols are based on well-established synthetic methodologies for sulfonamide formation and can be adapted as needed for specific laboratory conditions. Careful execution of these procedures and thorough characterization of the final product will ensure the successful synthesis of this valuable compound for further research and development.

References

Spectroscopic and Synthetic Profile of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic pathway for the novel compound, 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for structurally related compounds to offer a predictive yet detailed resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar sulfonamide structures and the known effects of bromo and fluoro substituents on spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.10ddJ = 7.9, 1.4 Hz1HAr-H (ortho to SO₂)
~7.78ddJ = 7.8, 1.6 Hz1HAr-H (ortho to Br)
~7.50tdJ = 7.7, 1.4 Hz1HAr-H (meta to SO₂)
~7.40tdJ = 7.8, 1.6 Hz1HAr-H (meta to Br)
~7.15ddJ = 8.5, 5.4 Hz2HAr-H (ortho to CH₂)
~7.00tJ = 8.5 Hz2HAr-H (ortho to F)
~5.05tJ = 6.2 Hz1HNH
~4.25dJ = 6.2 Hz2HN-CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.5 (d, J_CF ≈ 245 Hz)C-F
~140.0C-S
~135.2C-Br
~133.5Ar-C
~132.8 (d, J_CF ≈ 3.3 Hz)Ar-C
~131.9Ar-C
~129.5 (d, J_CF ≈ 8.2 Hz)Ar-C
~128.0Ar-C
~121.5Ar-C
~115.8 (d, J_CF ≈ 21.5 Hz)Ar-C
~47.0N-CH₂

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniquePredicted ValuesAssignment
IR (ATR, cm⁻¹)~3260N-H stretch
~1335 & ~1165S=O asymmetric & symmetric stretch
~1510C=C aromatic stretch
~1225C-F stretch
~755C-Br stretch
Mass Spectrometry (ESI-MS) m/z[M+H]⁺: 373.98, 375.98Molecular ion peak (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a standard nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • (4-Fluorophenyl)methanamine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) (solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (4-fluorophenyl)methanamine (1.0 equivalent) and a suitable base like pyridine (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 or 500 MHz NMR spectrometer.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Record the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source via direct infusion or LC-MS.

  • Acquire the data in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the key structural correlations for NMR analysis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine 4-Fluorobenzylamine Reaction Sulfonamide Formation (Pyridine, DCM, 0°C to RT) Amine->Reaction SulfonylChloride 2-Bromobenzenesulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

NMR_Correlations cluster_structure Molecular Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H_Aryl_Br Aromatic Protons (Bromophenyl) mol->H_Aryl_Br Correlates to H_Aryl_F Aromatic Protons (Fluorobenzyl) mol->H_Aryl_F Correlates to H_NH NH Proton mol->H_NH Correlates to H_CH2 CH₂ Protons mol->H_CH2 Correlates to C_Aryl Aromatic Carbons mol->C_Aryl Correlates to C_CF C-F Carbon mol->C_CF Correlates to C_CS C-S Carbon mol->C_CS Correlates to C_CBr C-Br Carbon mol->C_CBr Correlates to C_CH2 CH₂ Carbon mol->C_CH2 Correlates to

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted chemical properties and proposed experimental protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. As of the date of publication, specific experimental data for this compound is not extensively available in public literature. The information herein is based on established chemical principles and data from structurally analogous compounds.

Abstract

This technical guide offers a detailed examination of the chemical properties of this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines its predicted physicochemical properties, provides detailed protocols for its synthesis and characterization, and discusses its potential biological relevance based on the activities of related benzenesulfonamide derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel sulfonamide compounds.

Core Chemical Properties

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 321705-40-2[1]
Molecular Formula C₁₃H₁₁BrFNO₂S[2]
Molecular Weight 344.20 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)Br
Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Melting Point Solid at room temperature; likely in the range of 100-150 °CBased on melting points of similar N-substituted benzenesulfonamides which are typically crystalline solids.[3][4]
Boiling Point > 400 °C (Predicted: 461.0±55.0 °C)[1]High molecular weight and polar functional groups suggest a high boiling point.
Density ~1.56 g/cm³ (Predicted: 1.556±0.06 g/cm³)[1]Consistent with the density of halogenated aromatic sulfonamides.
Solubility Insoluble in water. Soluble in organic solvents such as methanol, ethanol, DMSO, ethyl acetate, and dichloromethane.The hydrophobic benzene rings and the overall nonpolar character of the molecule dominate its solubility profile. The sulfonamide group offers some polarity but is insufficient to confer significant aqueous solubility.[5][6][7]
LogP ~3.5 - 4.0Estimated based on the contributions of the bromophenyl, fluorobenzyl, and sulfonamide moieties.
Predicted Spectral Data
SpectroscopyPredicted Characteristics
¹H NMR (500 MHz, CDCl₃) δ ~7.9-8.1 (d, 1H, Ar-H ortho to SO₂), δ ~7.2-7.6 (m, 5H, Ar-H), δ ~6.9-7.1 (t, 2H, Ar-H ortho to F), δ ~4.8-5.0 (t, 1H, NH), δ ~4.3-4.5 (d, 2H, CH₂)
¹³C NMR (125 MHz, CDCl₃) δ ~161-163 (d, J_CF ≈ 245 Hz, C-F), δ ~138-140 (Ar-C), δ ~132-135 (Ar-C), δ ~128-130 (d, J_CF ≈ 8 Hz, Ar-C), δ ~125-128 (Ar-C), δ ~120-122 (Ar-C), δ ~115-117 (d, J_CF ≈ 21 Hz, Ar-C), δ ~47-49 (CH₂)
Infrared (IR) ~3300 cm⁻¹ (N-H stretch), ~1340-1360 cm⁻¹ (asymmetric SO₂ stretch), ~1150-1170 cm⁻¹ (symmetric SO₂ stretch), ~1220-1240 cm⁻¹ (C-F stretch), ~750-770 cm⁻¹ (C-Br stretch)[8][9]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 343.98 and 345.98 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments would likely arise from cleavage of the S-N bond and the benzyl C-N bond.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established procedures for the synthesis of analogous sulfonamides.

Synthesis of this compound

The synthesis is a two-step process starting from 2-bromoaniline. The first step is the synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with 4-fluorobenzylamine.

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines via a Sandmeyer-type reaction.[11][12]

  • Materials:

    • 2-Bromoaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sulfur Dioxide (SO₂) gas

    • Copper(I) Chloride (CuCl)

    • Acetic Acid

    • Ice

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Diazotization: In a flask, dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C. Add a catalytic amount of copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Stir the reaction mixture at room temperature for 1-2 hours.

    • Work-up: Pour the reaction mixture onto crushed ice. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water. Alternatively, extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromobenzenesulfonyl chloride. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

This is a standard nucleophilic substitution reaction to form the sulfonamide.

  • Materials:

    • 2-Bromobenzenesulfonyl Chloride

    • 4-Fluorobenzylamine

    • Triethylamine (or another suitable base like pyridine)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[13] Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8][9]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight.[10]

  • Melting Point Determination:

    • Determine the melting point of the purified solid using a standard melting point apparatus.

Potential Biological Significance

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While no specific biological data for this compound has been reported, its structural features suggest potential for various pharmacological applications.

Many sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The presence of the bromo and fluoro substituents on the aromatic rings can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets, potentially leading to enhanced potency and selectivity.

Based on the activities of related compounds, this compound could be investigated for potential:

  • Anticancer activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents.

  • Antibacterial activity: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs.

  • Anti-inflammatory properties.

  • Enzyme inhibition: Targeting specific enzymes involved in disease pathways.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of Target Compound 2-Bromoaniline 2-Bromoaniline Diazotization Diazotization 2-Bromoaniline->Diazotization HCl, NaNO₂ Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfonylation Sulfonylation Diazonium Salt->Sulfonylation SO₂, CuCl 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Sulfonylation->2-Bromobenzenesulfonyl Chloride Reaction Reaction 2-Bromobenzenesulfonyl Chloride->Reaction Base, DCM 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product 2-Bromo-N-(4-fluorobenzyl)- benzenesulfonamide Purification->Final Product G Purified Product Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Melting Point Melting Point Purified Product->Melting Point Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation Melting Point->Purity Assessment Final Characterized Compound Final Characterized Compound Structural Elucidation->Final Characterized Compound Purity Assessment->Final Characterized Compound

References

An In-depth Technical Guide on the Postulated Mechanism of Action of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific experimental data on the biological activity or mechanism of action for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide has been published in the scientific literature. This guide, intended for researchers, scientists, and drug development professionals, extrapolates potential mechanisms based on the well-documented activities of the broader benzenesulfonamide class of compounds. The proposed mechanisms and experimental protocols outlined herein are hypothetical and would require empirical validation for this specific molecule.

Introduction

This compound is a synthetic organic compound featuring a core benzenesulfonamide scaffold. The sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, the molecule combines a brominated benzene ring linked to a sulfonamide group, which in turn is N-substituted with a 4-fluorobenzyl moiety. This unique combination of functional groups suggests potential interactions with various biological targets.

Based on extensive research into structurally related benzenesulfonamide derivatives, two primary mechanisms of action are postulated for this compound: inhibition of carbonic anhydrases and inhibition of protein kinases , particularly receptor tyrosine kinases. This guide will explore these two potential pathways in detail.

Postulated Mechanism of Action 1: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases (CAs) a primary hypothetical target. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation and various physiological processes.[1]

The proposed mechanism involves the deprotonated sulfonamide nitrogen of this compound binding to the Zn(II) ion within the active site of the carbonic anhydrase enzyme.[2][3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[1] The affinity and selectivity for different CA isoforms would be influenced by the interactions of the bromophenyl and fluorobenzyl "tails" of the inhibitor with amino acid residues in and around the active site cavity.[3]

In pathological conditions such as cancer, particularly in hypoxic tumors, the expression of certain CA isoforms (e.g., CA IX and CA XII) is upregulated. These isoforms contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, this compound could disrupt pH regulation in cancer cells, leading to intracellular acidosis and subsequent apoptosis.

cluster_0 Hypoxic Cancer Cell HIF1a HIF-1α Stabilization CAIX_XII CA IX / CA XII Upregulation HIF1a->CAIX_XII CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA IX/XII pH_regulation Intracellular pH Regulation (Alkalinization) HCO3_H->pH_regulation Acidification Extracellular Acidification HCO3_H->Acidification Proliferation Cell Proliferation & Invasion pH_regulation->Proliferation Apoptosis Apoptosis pH_regulation->Apoptosis Disruption leads to Acidification->Proliferation Inhibitor This compound Inhibitor->HCO3_H Inhibition

Caption: Postulated inhibition of carbonic anhydrase by the compound, disrupting pH homeostasis in cancer cells.

The following table summarizes the inhibitory activity (Ki) of various benzenesulfonamide derivatives against key human (h) CA isoforms. This data serves as a reference for the potential potency of this compound.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Pyrazoline Benzenesulfonamides316.7 - 533.1412.5 - 624.6--[4]
Sulfonyl Semicarbazides-5 - 20 (fold selectivity over XII)26 - 114 (fold selectivity over XII)0.59 - 0.79[5]
Acetazolamide (Standard)278.8293.4--[4]

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory potency of a test compound against CA isoforms.[5]

  • Objective: To measure the IC50 and/or Ki value of this compound for its inhibition of the CO2 hydration activity of specific CA isoforms.

  • Materials:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

    • Test Compound: this compound, dissolved in DMSO.

    • Buffer: 20 mM HEPES, pH 7.4.

    • Indicator: Phenol red (0.2 mM).

    • Substrate: CO2-saturated water.

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the spectrophotometer syringe, mix the enzyme solution (final concentration in the low nM range) with the buffer, indicator, and the desired concentration of the test compound.

    • Pre-incubate the enzyme-inhibitor solution for 15 minutes at room temperature to allow for complex formation.

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance at 557 nm over time (10-100 seconds). The rate of pH change, indicated by the phenol red, is proportional to the enzyme activity.

    • Perform the assay with a range of inhibitor concentrations to determine the concentration that inhibits 50% of the enzyme activity (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Postulated Mechanism of Action 2: Receptor Tyrosine Kinase (RTK) Inhibition

Benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[6][7] Dysregulation of RTK signaling is a hallmark of many cancers.

RTKs are activated upon ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This creates docking sites for downstream signaling proteins.[8] It is postulated that this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the RTK's kinase domain. This competitive inhibition would prevent ATP from binding, thereby blocking the phosphorylation cascade and halting downstream signal transduction.

Inhibition of an RTK (e.g., TrkA, EGFR, VEGFR) would block the activation of major downstream pathways such as the Ras-MAPK and PI3K-Akt cascades.[9][10] These pathways are central to cell proliferation and survival. By blocking these signals, the compound could induce cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[7]

cluster_1 RTK Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Recruitment Ras Ras Grb2_SOS->Ras Activation MAPK_Pathway MAPK Pathway (Raf -> MEK -> ERK) Ras->MAPK_Pathway Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_Pathway->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Inhibitor This compound Inhibitor->Dimerization Inhibition of Phosphorylation

Caption: Hypothetical inhibition of RTK signaling by the compound, blocking pro-survival pathways.

The following table presents the inhibitory concentrations (IC50) of benzenesulfonamide analogs against various kinases, providing a benchmark for the potential activity of the title compound.

CompoundTarget KinaseIC50 (µM)Cell LineReference
AL106TrkA58.6U87 (Glioblastoma)[6]
BSA 9CaMKII0.79-[11]
Compound 7kPI3Kα0.021-[12]
Compound 7kmTOR0.045-[12]

This protocol outlines a general method for assessing the inhibitory effect of a compound on the activity of a specific kinase.[13]

  • Objective: To determine the IC50 value of this compound against a specific RTK.

  • Materials:

    • Recombinant human kinase (e.g., TrkA).

    • Specific peptide substrate for the kinase.

    • ATP.

    • Kinase assay buffer.

    • Test Compound: this compound, dissolved in DMSO.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Add kinase assay buffer, test compound at various concentrations (and DMSO for control wells), and the specific peptide substrate to the wells of the assay plate.

    • Initiate the kinase reaction by adding a solution of kinase and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Stop the reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.

    • Add the second detection reagent to convert the generated ADP into ATP and catalyze a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Synthesis and Experimental Workflow

The validation of the proposed mechanisms of action requires the synthesis of the compound followed by a systematic biological evaluation.

cluster_2 Experimental Workflow Synthesis Chemical Synthesis (e.g., Sulfonylation of 4-Fluorobenzylamine) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (CA & Kinase Panel) Purification->Primary_Screening Hit_Validation Hit Validation (IC50 Determination) Primary_Screening->Hit_Validation Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_Validation->Cell_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, Target Engagement) Cell_Assays->Mechanism_Studies In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo

References

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Enduring Legacy of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal discovery and subsequent evolution of benzenesulfonamide derivatives. From their revolutionary inception as the first systemic antibacterial agents to their current, multifaceted roles in modern medicine, this document details the scientific journey, experimental underpinnings, and core structure-activity relationships that define this remarkable class of therapeutic agents.

Executive Summary

The discovery of benzenesulfonamide derivatives marked a watershed moment in medical history, heralding the age of chemotherapy and saving countless lives. This guide traces the lineage of these compounds from the serendipitous discovery of Prontosil to the elucidation of its active metabolite, sulfanilamide, and the subsequent explosion of research that broadened their therapeutic applications. We will explore the fundamental mechanism of action of antibacterial sulfonamides, provide detailed experimental protocols for their synthesis and evaluation, and present key quantitative data that have guided their development. Furthermore, this document examines the expansion of the benzenesulfonamide scaffold into diverse therapeutic areas, including oncology, diuretics, and anticonvulsants, underscoring its enduring importance in drug discovery.

The Initial Breakthrough: From a Red Dye to a "Miracle Drug"

The story of sulfonamides begins in the laboratories of Bayer AG, then part of IG Farben in Germany. In the early 1930s, a team led by German bacteriologist and pathologist Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties.[1] Their research was based on the hypothesis that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[1]

In 1932, this research yielded a breakthrough with the synthesis of a red azo dye named Prontosil rubrum.[2][3] Domagk discovered that Prontosil was remarkably effective at curing mice with lethal streptococcal infections.[3][4] Despite its in vitro inactivity, the dye showed potent antibacterial effects in vivo.[4] This pioneering work, announced in 1932, led to Domagk being awarded the 1939 Nobel Prize in Physiology or Medicine.[5][6] A compelling early demonstration of its efficacy was when Domagk successfully treated his own daughter's severe streptococcal infection with Prontosil, saving her from an almost certain amputation.[3][4]

The puzzle of its in vivo-only activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was a prodrug, meaning it is metabolized within the body into its active form.[3][7] The active molecule was identified as para-aminobenzenesulfonamide, a compound that had been first synthesized in 1906 and was out of patent, known commonly as sulfanilamide.[1] This discovery led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, making it the first broadly effective systemic antibacterial agent available before the advent of penicillin.[1][8] These "sulfa drugs" are credited with saving tens of thousands of lives, including those of prominent figures like Winston Churchill and Franklin Delano Roosevelt Jr., and were crucial in preventing wound infections during World War II.[1][8]

Historical_Timeline_of_Benzenesulfonamide_Discovery cluster_0 Early 20th Century cluster_1 The Breakthrough Era (1930s) cluster_2 Expansion and Diversification 1906 1906 Sulfanilamide first synthesized 1932 1932 Gerhard Domagk discovers antibacterial effect of Prontosil 1906->1932 Chemical curiosity 1935 1935 Domagk publishes findings on Prontosil 1932->1935 In vivo testing 1936 1936 Prontosil identified as a prodrug; Sulfanilamide is the active agent 1935->1936 Mechanism elucidation 1939 1939 Domagk awarded Nobel Prize 1936->1939 Global recognition 1940s 1940s Wide use in WWII; Development of new derivatives 1936->1940s Therapeutic application 1950s_onward 1950s Onward Discovery of non-antibacterial uses (Diuretics, Anticonvulsants, etc.) 1940s->1950s_onward Scaffold hopping & SAR

Caption: A timeline of key events in the discovery of benzenesulfonamide derivatives.

Mechanism of Action: Antibacterial Activity

The antibacterial effect of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who acquire folic acid (Vitamin B9) from their diet, must synthesize it de novo.[9] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it essential for bacterial growth and replication.[10][11]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[9] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. The chemical structure of sulfanilamide is remarkably similar to that of PABA.[10][12] This structural mimicry allows sulfonamides to act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing PABA from binding.[9][12] This blockade halts the production of dihydrofolic acid, thereby disrupting the synthesis of essential macromolecules and leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][10] The ultimate elimination of the pathogens then depends on the host's immune system.[10]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) (Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth Sulfonamide Benzenesulfonamide Derivative (e.g., Sulfanilamide) Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS Blocks Active Site Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., Aniline) Synth Multi-step Synthesis (Protection, Sulfonation, Amidation, Deprotection) Start->Synth Purify Purification & Characterization (Recrystallization, NMR, IR, MS) Synth->Purify Library Derivative Library Purify->Library Enzyme Enzyme Inhibition Assays (DHPS, Carbonic Anhydrase) Library->Enzyme Cell Cell-based Assays (MIC, MTT) Library->Cell Data1 Determine Potency (Ki, IC50, MIC) Enzyme->Data1 Cell->Data1 Animal Animal Model of Disease (Infection, Seizure, Tumor) Data1->Animal Promising Candidates PK Pharmacokinetics (ADME) Animal->PK Tox Toxicity Studies Animal->Tox Data2 Determine Efficacy & Safety (ED50, MTD) PK->Data2 Tox->Data2 Lead Lead Compound Data2->Lead

References

Potential Biological Targets of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential biological targets of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide based on the well-documented activities of the broader benzenesulfonamide class of compounds. As of the date of this document, no specific biological data for this compound has been found in publicly available literature. The information presented herein is an extrapolation based on chemical similarity and should be used for research and informational purposes.

Introduction

Benzenesulfonamides are a prominent scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents.[1] The presence of the sulfonamide moiety (-SO₂NH₂) confers unique physicochemical properties that allow these molecules to interact with a variety of biological targets, primarily through enzyme inhibition.[1][2] This guide provides a comprehensive overview of the potential biological targets for this compound, drawing on data from analogous compounds. We will delve into quantitative data, experimental protocols, and relevant signaling pathways to provide a foundational understanding for researchers and drug development professionals.

Potential Biological Targets and Mechanisms of Action

The benzenesulfonamide scaffold is known to interact with several key enzymes and protein families. The primary mechanism of action is often the inhibition of enzymatic activity.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.[3] The sulfonamide group is a classic zinc-binding moiety, making benzenesulfonamides potent inhibitors of various CA isoforms.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[2] Several benzenesulfonamide derivatives have demonstrated potent inhibitory activity against both AChE and BChE.[2][4]

Other Potential Enzyme Targets

Beyond CAs and cholinesterases, the benzenesulfonamide moiety has been incorporated into inhibitors of a diverse range of enzymes, including:

  • α-Glycosidase: Involved in carbohydrate metabolism, making it a target for anti-diabetic drugs.[4]

  • Glutathione S-transferase (GST): A family of enzymes involved in detoxification and drug resistance.[4]

  • HIV-1 Capsid Protein: Essential for the HIV-1 replication cycle, presenting a novel anti-retroviral target.[5][6]

  • Receptor Tyrosine Kinases (RTKs): Such as Tropomyosin receptor kinase A (TrkA), which are implicated in cancer cell proliferation and survival.[7]

  • Oxidative Phosphorylation Complex I: A key component of the mitochondrial electron transport chain, inhibition of which can induce cancer cell death.[8]

  • Voltage-gated Sodium Channels (Nav1.6): Important targets for antiepileptic drugs.[9]

Quantitative Data on Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against their respective targets. This data provides a reference for the potential potency of this compound.

Table 1: Inhibition of Cholinesterases by Benzenesulfonamide Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAChE8.9 ± 0.21[2]
BChE26.5 ± 0.24[2]
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneAChE6.2 ± 0.21[2]
BChE10.5 ± 0.47[2]

Table 2: Inhibition of Other Enzymes by Benzenesulfonamide Derivatives

Compound ClassTarget EnzymeKᵢ (µM)IC₅₀ (µM)Reference
Amine Sulfonamide DerivativesAChE2.26 ± 0.45 – 3.57 ± 0.97[4]
α-GLY95.73 ± 13.67 – 102.45 ± 11.72[4]
GST22.76 ± 1.23 – 49.29 ± 4.49[4]
Benzenesulfonamide Analog (AL106)TrkA (in U87 GBM cells)58.6[7]
Benzene-1,4-disulfonamide (R-enantiomer)Oxidative Phosphorylation Complex I0.31[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of benzenesulfonamide derivatives.

General Synthesis of N-Substituted Benzenesulfonamides

This protocol is a generalized procedure adapted from literature for the synthesis of compounds analogous to this compound.[10]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • 4-Fluorobenzylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-fluorobenzylamine (1.0 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

In Vitro Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This is a widely used spectrophotometric method to determine AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a benzenesulfonamide derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Workup & Purification->Spectroscopy (NMR, IR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Workup & Purification->Purity Analysis (HPLC) Final Compound Final Compound Spectroscopy (NMR, IR, MS)->Final Compound Purity Analysis (HPLC)->Final Compound Enzyme Inhibition Assays Enzyme Inhibition Assays Final Compound->Enzyme Inhibition Assays Cell-based Assays Cell-based Assays Final Compound->Cell-based Assays Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Enzyme Inhibition Assays->Data Analysis (IC50, Ki) Cell-based Assays->Data Analysis (IC50, Ki)

Caption: General workflow for synthesis and biological evaluation.

Potential Signaling Pathway Inhibition: Receptor Tyrosine Kinase (RTK)

This diagram illustrates the potential mechanism of action of a benzenesulfonamide derivative as an inhibitor of a receptor tyrosine kinase like TrkA.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., TrkA) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Inhibitor->RTK Inhibits P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Cell Proliferation & Survival P2->P3

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, the extensive research on the benzenesulfonamide class of compounds provides a strong foundation for predicting its potential activities. Based on structural analogy, this compound is likely to exhibit inhibitory effects against enzymes such as carbonic anhydrases and cholinesterases, and may also interact with other targets like receptor tyrosine kinases. The experimental protocols and quantitative data presented in this guide offer a starting point for the empirical investigation of this novel compound. Further research is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.

References

Technical Guide: Elucidation of the Structure of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, this guide outlines a standard methodology for its synthesis and characterization. The spectral data presented herein is predicted based on established principles of organic spectroscopy and data from analogous compounds. This document serves as a practical resource for researchers engaged in the synthesis and characterization of novel benzenesulfonamide derivatives.

Chemical Identity and Properties

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group, a bromine atom, and a fluorine atom imparts specific chemical properties and potential biological activity to the molecule.

IdentifierValue
IUPAC Name This compound
CAS Number 321705-40-2[1]
Molecular Formula C₁₃H₁₁BrFNO₂S[1]
Molecular Weight 344.20 g/mol [1]
Predicted Boiling Point 461.0 ± 55.0 °C
Predicted Density 1.556 ± 0.06 g/cm³

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base. This is a standard method for the formation of N-substituted sulfonamides.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • 4-Fluorobenzylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equivalent) in dichloromethane (DCM).

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HAr-H (ortho to SO₂)
~7.70d1HAr-H (ortho to Br)
~7.50t1HAr-H
~7.40t1HAr-H
~7.20d2HAr-H (ortho to CH₂)
~7.00t2HAr-H (ortho to F)
~5.00t1HNH
~4.30d2HCH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162 (d, ¹JCF ≈ 245 Hz)C-F
~140C-S
~135C-Br
~134Ar-C
~132 (d, ³JCF ≈ 8 Hz)Ar-C
~131Ar-C
~129 (d, ⁴JCF ≈ 3 Hz)Ar-C
~128Ar-C
~121Ar-C
~115 (d, ²JCF ≈ 21 Hz)Ar-C
~47CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1600, ~1475MediumAromatic C=C stretch
~1340StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1220StrongC-F stretch
~1020MediumS-N stretch
~750StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
343/345Moderate[M]⁺ (isotopic pattern for Br)
236/238Moderate[M - C₇H₆F]⁺
220/222High[BrC₆H₄SO₂]⁺
156/158Moderate[BrC₆H₄]⁺
109Very High[FC₆H₄CH₂]⁺
77Moderate[C₆H₅]⁺

Structure Elucidation Workflow

The logical workflow for the structural elucidation of this compound is outlined below. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to confirm its molecular structure.

structure_elucidation_workflow Workflow for Structure Elucidation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis: 2-Bromobenzenesulfonyl chloride + 4-Fluorobenzylamine purification Purification: Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed: This compound data_analysis->structure_confirmation

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a novel or not extensively studied compound. As such, the following guide is based on predicted data and established methodologies for the characterization of new chemical entities. All experimental values should be determined empirically.

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound. Given the absence of this compound in readily accessible chemical databases, this document outlines the necessary theoretical and experimental framework for its full characterization. The methodologies described herein are standard in the fields of medicinal chemistry and drug development, providing a robust roadmap for researchers investigating this and other novel sulfonamides.

The structure of this compound combines a brominated benzenesulfonamide core with a fluorinated benzyl moiety. These features suggest potential for unique biological activity, as sulfonamides are a well-established class of pharmacophores, and the halogen substitutions can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and await experimental verification.

PropertyPredicted ValueSignificance in Drug Discovery
Chemical Structure Chemical structure of this compoundThe arrangement of atoms and functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity.
Molecular Formula C₁₃H₁₁BrFNO₂SProvides the elemental composition of the molecule.
Molecular Weight 344.20 g/mol Influences diffusion, absorption, and distribution. Molecules under 500 Da are generally favored for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5A measure of lipophilicity, which affects solubility, permeability across biological membranes, and plasma protein binding. Values in this range suggest good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 54.6 ŲAn indicator of a molecule's polarity and hydrogen bonding capacity. A TPSA of less than 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (N, O). Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O, F) with lone pairs. Affects solubility and binding to biological targets.
pKa (acidic) 8.0 - 9.0 (Sulfonamide N-H)The ionization state of the molecule at a given pH. This affects solubility, absorption, and interaction with targets. The sulfonamide proton is weakly acidic.
Rotatable Bonds 4A measure of molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability.

Experimental Protocols

A comprehensive characterization of this compound requires a suite of analytical experiments. The following are standard protocols for the synthesis and characterization of a novel small molecule.

Synthesis and Purification

The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 4-fluorobenzylamine.

Protocol:

  • Dissolve 4-fluorobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from both rings and the methylene protons of the benzyl group.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of bromine should be observable.

Infrared (IR) Spectroscopy:

  • To identify characteristic functional groups, such as the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

Physicochemical Characterization

Melting Point:

  • Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility:

  • Kinetic Solubility: Determined by the shake-flask method in various solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)).

  • Thermodynamic Solubility: Measured after allowing the compound to equilibrate in the solvent for an extended period.

Lipophilicity (logD):

  • Determined at a physiological pH (e.g., 7.4) using the shake-flask method with n-octanol and an aqueous buffer. The concentration in each phase is measured by UV-Vis spectroscopy or HPLC.

pKa Determination:

  • Potentiometric Titration: Involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • UV-Vis Spectrophotometry: The absorbance of the compound is measured at various pH values, as the chromophore's absorbance spectrum will change with its ionization state.

Hypothetical Biological Activity and Signaling Pathway

Sulfonamides are known to target a wide range of enzymes and receptors. A common target for this class of compounds is carbonic anhydrase (CA), an enzyme involved in pH regulation, and various cellular processes. The following diagram illustrates a hypothetical mechanism where this compound acts as a carbonic anhydrase inhibitor.

hypothetical_pathway cluster_cell Cell CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H pH_change Intracellular pH Decrease HCO3_H->pH_change Apoptosis Apoptosis / Cell Cycle Arrest pH_change->Apoptosis Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Inhibitor->CA

Caption: Hypothetical inhibition of Carbonic Anhydrase by the title compound.

Experimental and Analytical Workflow

The logical flow for the complete characterization of a novel compound like this compound is depicted below. This workflow ensures that all necessary data for a comprehensive understanding of the molecule's properties are collected in a systematic manner.

workflow Start Hypothesize Structure Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity_Assessment PhysChem_Characterization Physicochemical Characterization (Melting Point, Solubility, logD, pKa) Purity_Assessment->PhysChem_Characterization Biological_Screening Biological Screening (In vitro assays) PhysChem_Characterization->Biological_Screening Data_Analysis Data Analysis and Reporting Biological_Screening->Data_Analysis End Complete Profile Data_Analysis->End

Caption: Workflow for the characterization of a novel chemical entity.

Conclusion

While this compound is not a well-documented compound, its structure is amenable to straightforward synthesis and characterization using standard laboratory techniques. The predicted physicochemical properties suggest that it has the potential to be a pharmacologically active agent with good membrane permeability. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to fully elucidate its chemical and biological properties, paving the way for potential applications in drug discovery and development. Empirical validation of the predicted properties is a critical next step in the investigation of this novel molecule.

The Multifaceted Therapeutic Potential of Substituted Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The iconic sulfonamide functional group (-SO₂NH₂) confers upon these molecules a remarkable versatility, enabling them to serve as privileged scaffolds in the design of drugs with diverse biological activities. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of substituted benzenesulfonamides, with a particular focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to be a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Substituted Benzenesulfonamides

A significant area of research for substituted benzenesulfonamides is in oncology. Many derivatives have demonstrated potent anticancer activity through various mechanisms, most notably the inhibition of carbonic anhydrases and matrix metalloproteinases, enzymes that are crucial for tumor growth and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative substituted benzenesulfonamide derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline Benzenesulfonamideb17HepG-2 (Liver)3.57[1]
Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide4Leukemia0.32[5]
Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide4Colon Cancer0.49-0.89[5]
Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide4Renal Cancer0.92[5]
Thiazolone-Benzenesulfonamide4cMCF-7 (Breast)3.67[6]
Thiazolone-Benzenesulfonamide4eMDA-MB-231 (Breast)3.58[6]
Thiazolone-Benzenesulfonamide4eMCF-7 (Breast)4.58[6]
Thiazolone-Benzenesulfonamide4gMCF-7 (Breast)2.55[6]
2,5-Dichlorothiophene-3-sulfonamide8bHeLa (Cervical)7.2 ± 1.12[7]
2,5-Dichlorothiophene-3-sulfonamide8bMDA-MB-231 (Breast)4.62 ± 0.13[7]
2,5-Dichlorothiophene-3-sulfonamide8bMCF-7 (Breast)7.13 ± 0.13[7]
Indole-based BenzenesulfonamideA6MDA-MB-231 (Breast)Not specified[8]
Indole-based BenzenesulfonamideA15MCF-7 (Breast)Not specified[8]
Indole-based BenzenesulfonamideA15SK-BR-3 (Breast)Not specified[8]
Imidazole-Benzenesulfonamide23IGR39 (Melanoma)27.8 ± 2.8[9]
Imidazole-Benzenesulfonamide23MDA-MB-231 (Breast)20.5 ± 3.6[9]

Enzyme Inhibition by Substituted Benzenesulfonamides

The ability of the sulfonamide moiety to coordinate with the zinc ion in the active site of metalloenzymes is a key feature of this class of compounds. This has led to the development of potent inhibitors of carbonic anhydrases and matrix metalloproteinases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of tumor-associated isoforms, such as CA IX and CA XII, is a major strategy in anticancer drug design.[10]

The following table presents the inhibition constants (Kᵢ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound ClassDerivativehCA IsoformKᵢ (nM)Reference
Ureido-Benzenesulfonamide9chCA IX125.5[11]
Ureido-Benzenesulfonamide15bhCA I95[12]
Ureido-Benzenesulfonamide15bhCA XII72[12]
4-(Pyrazolyl)benzenesulfonamide UreaSH7shCA IX15.9[13]
4-(Pyrazolyl)benzenesulfonamide UreaSH7shCA XII55.2[13]
Guanidino-Benzenesulfonamide7a-e, 7h, 7khCA II1.6 - 59.1[14]
Guanidino-Benzenesulfonamide7f, 7g, 7i, 7m-ohCA VIISubnanomolar[14]
Benzene-sulfonamide Photoprobe1hCA II92[15]
Benzene-sulfonamide Photoprobe2hCA II88[15]
Benzene-sulfonamide Photoprobe3hCA II1050[15]
Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade extracellular matrix components, playing a crucial role in cancer invasion and metastasis.[3][16] Substituted benzenesulfonamides have been developed as MMP inhibitors, often in conjunction with a zinc-binding group like a hydroxamate.[17]

Antimicrobial Activity of Substituted Benzenesulfonamides

The history of sulfonamides is rooted in their antibacterial properties. Modern research continues to explore novel benzenesulfonamide derivatives to combat the growing threat of antimicrobial resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative benzenesulfonamide derivatives against various pathogenic microorganisms.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline Sulfonamide3lE. coli7.81[6]
7-Methoxyquinoline Sulfonamide3dE. coli31.25[6]
7-Methoxyquinoline Sulfonamide3cE. coli62.50[6]
Novel Sulfonamide5aE. coli7.81[11]
Novel Sulfonamide9aE. coli7.81[11]
Sulfonamide DerivativeIS. aureus32[18]
Sulfonamide DerivativeIIS. aureus64[18]
Sulfonamide DerivativeIIIS. aureus128[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted benzenesulfonamides and for key biological assays.

Synthesis Protocols

Protocol 1: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

This protocol describes the reduction of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide.[19]

  • Materials: 4-nitrobenzenesulfonamide, methanol, concentrated hydrochloric acid, reduced iron powder, 4N sodium hydroxide, acetone.

  • Procedure:

    • Dissolve 5.9 g of 4-nitrobenzenesulfonamide in 100 mL of methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Add 4.2 g of reduced iron to the mixture.

    • Stir the mixture at room temperature for 2 hours.

    • Filter the reaction mixture to remove the iron residue.

    • Evaporate the methanol from the filtrate under reduced pressure.

    • Make the residue basic by adding 4N sodium hydroxide, which will precipitate the product along with iron oxides.

    • Collect the precipitate by filtration.

    • Dissolve the precipitate in 200 mL of acetone and filter to remove the insoluble iron oxides.

    • Evaporate the acetone under reduced pressure to obtain 4-aminobenzenesulfonamide. The expected melting point is 164-165.5 °C.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed condensation of an aromatic ketone and an aromatic aldehyde to form a chalcone, a common precursor for pyrazoline benzenesulfonamides.[2][20]

  • Materials: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), sodium hydroxide (NaOH), ethanol (95%), dilute hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve the substituted acetophenone and the substituted benzaldehyde in ethanol.

    • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

    • Collect the precipitated chalcone by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 3: Cyclization of Chalcones with 4-Hydrazinylbenzenesulfonamide to form Pyrazolines

This protocol describes the reaction of a chalcone with a hydrazinylbenzenesulfonamide to form the corresponding pyrazoline derivative.[21]

  • Materials: Chalcone derivative, 4-hydrazinylbenzenesulfonamide hydrochloride, absolute ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone derivative in absolute ethanol.

    • Add an equimolar amount of 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The pyrazoline product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline benzenesulfonamide.

Biological Assay Protocols

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.[8]

  • Materials: Human cancer cell lines, complete cell culture medium, benzenesulfonamide derivatives, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the benzenesulfonamide derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plates for a specified period (e.g., 48 hours).

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: Carbonic Anhydrase Inhibition Assay using Stopped-Flow CO₂ Hydrase Method

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[4]

  • Materials: Purified human carbonic anhydrase isoforms, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., phenol red), test compounds (benzenesulfonamide derivatives), stopped-flow spectrophotometer.

  • Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by the change in pH, which is detected by a pH indicator.

    • The enzyme solution in buffer is rapidly mixed with a CO₂-saturated buffer solution in the stopped-flow apparatus.

    • The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over time.

    • To determine the inhibitory effect of the test compounds, the assay is performed in the presence of various concentrations of the inhibitor.

    • The inhibition constant (Kᵢ) is calculated by analyzing the effect of the inhibitor concentration on the enzyme kinetics, typically using the Michaelis-Menten equation and its derivatives for competitive inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of substituted benzenesulfonamides.

Signaling Pathways

// Nodes Hypoxia [label="Tumor Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; CAIX_exp [label="CAIX Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pHe_acid [label="Extracellular Acidosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pHi_reg [label="Intracellular pH\nRegulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Survival [label="Tumor Cell Survival\n& Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MMP_act [label="MMP Activation\n(MMP-2, MMP-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM_deg [label="ECM Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Invasion [label="Invasion & Metastasis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Benzenesulfonamide [label="Benzenesulfonamide\nInhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Hypoxia -> HIF1a; HIF1a -> CAIX_exp; CAIX_exp -> pHe_acid [label="CO2 hydration"]; CAIX_exp -> pHi_reg [label="Bicarbonate transport"]; pHi_reg -> Tumor_Survival; pHe_acid -> MMP_act; MMP_act -> ECM_deg; ECM_deg -> Invasion; Benzenesulfonamide -> CAIX_exp [label="Inhibits", style=dashed, color="#EA4335"]; Benzenesulfonamide -> MMP_act [label="Inhibits", style=dashed, color="#EA4335"]; } Caption: CAIX and MMP signaling in cancer progression and its inhibition by benzenesulfonamides.

Experimental Workflows

// Nodes Synthesis [label="Synthesis of\nBenzenesulfonamide Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Screening [label="Primary Screening:\nIn Vitro Cytotoxicity Assay\n(e.g., MTT on Cancer Cell Lines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(Compounds with IC50 < threshold)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Screening [label="Secondary Screening:\n- Enzyme Inhibition Assays (CA, MMP)\n- Mechanism of Action Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization:\nStructure-Activity Relationship (SAR)\nStudies & Analogue Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies:\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Screening; Secondary_Screening -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed]; Lead_Optimization -> In_Vivo; In_Vivo -> Clinical_Trials; } Caption: A typical workflow for the discovery of anticancer benzenesulfonamide drugs.

Conclusion

Substituted benzenesulfonamides continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting field. The ongoing exploration of novel benzenesulfonamide derivatives holds great promise for the development of new and effective therapies for a variety of diseases.

References

An In-depth Technical Guide on the Proposed Initial Screening of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed initial screening strategy for the novel compound 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited availability of published preclinical data for this specific molecule, this document provides a comprehensive framework based on the known biological activities of structurally related benzenesulfonamide derivatives. The proposed investigations focus on anticancer and enzyme inhibition properties, areas where this class of compounds has shown significant promise.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are computationally estimated and await experimental verification.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrFNO₂SN/A
Molecular Weight 356.20 g/mol N/A
Boiling Point 461.0±55.0 °C[1]
Density 1.556±0.06 g/cm³[1]
CAS Number 321705-40-2[1]

Proposed Initial Biological Screening

Based on the activities of analogous compounds, an initial biological screening of this compound should prioritize the evaluation of its potential as a carbonic anhydrase inhibitor and a kinase inhibitor, with a secondary focus on general antimicrobial and antioxidant activities.

Table 1: Proposed In Vitro Anticancer Screening Panel

The following table outlines a proposed panel of cancer cell lines for initial cytotoxicity screening.

Cell LineCancer TypeRationaleHypothetical IC₅₀ (µM)
U87 GlioblastomaBenzenesulfonamides have shown activity against glioblastoma by targeting TrkA.[2][3]58.6[2]
MCF-7 Breast Cancer (Triple-Negative)Related derivatives have been explored for activity against triple-negative breast cancer.[2]> 100
A549 Lung CancerStandard oncology screening panel cell line.75.2
HELA Cervical CancerStandard oncology screening panel cell line.89.4
Table 2: Proposed Enzyme Inhibition Screening

Given that benzenesulfonamides are known enzyme inhibitors, the following targets are proposed for initial screening.

Target EnzymeEnzyme ClassRationaleHypothetical Kᵢ (nM)
hCA IX Carbonic AnhydraseA cancer-associated isoform; a known target for benzenesulfonamides.[2]Sub-nanomolar to low nanomolar range[2]
hCA I Carbonic AnhydraseUbiquitous cytosolic isoform for selectivity profiling.[2]Variable[2]
hCA II Carbonic AnhydraseUbiquitous cytosolic isoform for selectivity profiling.[2]Variable[2]
TrkA Tropomyosin Receptor KinaseA potential target for glioblastoma.[2][3]N/A (IC₅₀ more relevant)

Experimental Protocols

Detailed methodologies for the synthesis and proposed screening assays are provided below.

Synthesis of this compound

This protocol is based on standard methods for the synthesis of N-substituted benzenesulfonamides.

  • Reaction Setup: To a solution of (4-fluorophenyl)methanamine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) at 0°C, add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM (5 mL) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (U87, MCF-7, A549, HELA) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydration assay.

  • Enzyme and Substrate Preparation: Prepare solutions of purified hCA isoforms (I, II, and IX) and the substrate, 4-nitrophenyl acetate (NPA).

  • Inhibition Measurement: Mix the enzyme with varying concentrations of the test compound and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate.

  • Data Acquisition: Monitor the hydrolysis of NPA by measuring the increase in absorbance at 400 nm.

  • Data Analysis: Calculate the inhibition constants (Kᵢ) by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential signaling pathway of interest.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A 2-Bromobenzenesulfonyl chloride C Reaction in DCM with Triethylamine A->C B 4-Fluorobenzylamine B->C D Aqueous Workup C->D E Silica Gel Chromatography D->E H Final Compound E->H F NMR Spectroscopy G Mass Spectrometry H->F H->G

Proposed workflow for the synthesis and characterization.

Signaling_Pathway GF Growth Factor TrkA TrkA Receptor GF->TrkA PI3K PI3K TrkA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Inhibitor->TrkA Inhibits

Hypothetical inhibition of the TrkA signaling pathway.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide in medicinal chemistry, focusing on its role as a scaffold for the development of enzyme inhibitors. While specific biological data for this exact compound is limited in publicly available literature, the benzenesulfonamide moiety is a well-established pharmacophore. This document leverages data from structurally similar compounds to outline potential applications, experimental protocols, and key signaling pathways.

Potential Therapeutic Applications

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, known to exhibit a wide range of biological activities. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: As an inhibitor of Tropomyosin Receptor Kinase A (TrkA) and Carbonic Anhydrases (CAs), particularly isoforms like CA IX and CA XII which are overexpressed in various cancers. Inhibition of these enzymes can disrupt cancer cell proliferation, metabolism, and survival.[1]

  • Neuropathic Pain: TrkA is a key receptor in pain signaling pathways.[2] Inhibitors of TrkA have shown potential in the management of chronic pain states.[3]

  • Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye can reduce aqueous humor production, thereby lowering intraocular pressure.[4]

  • Antimicrobial Agents: The sulfonamide scaffold is present in many antibacterial drugs. Derivatives of benzenesulfonamide have shown activity against various bacterial and fungal strains.[5][6]

Quantitative Data for Analogous Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activities of structurally related benzenesulfonamide compounds against key biological targets. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzenesulfonamide Analogs

Compound AnaloguehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-bromo-N-(thiazol-2-yl)benzenesulfonamide>1000015.625.54.5
4-fluoro-N-(thiazol-2-yl)benzenesulfonamide984012.128.34.8
4-(3-(1H-1,2,4-triazol-1-yl)propoxy)benzenesulfonamide1278.95.80.81
4-(4-(1H-1,2,4-triazol-1-yl)butoxy)benzenesulfonamide1197.15.10.77
Reference: Acetazolamide (Standard CAI)25012255.7

Data is compiled from studies on related benzenesulfonamide derivatives and is intended for comparative purposes.

Table 2: Inhibition of Tropomyosin Receptor Kinase A (TrkA) by Benzenesulfonamide Analogs

Compound AnalogueTrkA IC₅₀ (µM)Cell Line
4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide58.6U87 (Glioblastoma)
4-aminopyrimidine derivative 10.27N/A (Enzymatic Assay)
4-aminopyrimidine derivative 1a (4-fluoro-phenyl substitution)0.10N/A (Enzymatic Assay)
Reference: Larotrectinib (Approved Trk Inhibitor)0.005-0.011Various

Data is compiled from studies on benzenesulfonamide and other TrkA inhibitors and is intended for comparative purposes.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of N-substituted benzenesulfonamides via the reaction of a sulfonyl chloride with an amine.

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride Reaction Setup Reaction Setup 2-Bromobenzenesulfonyl chloride->Reaction Setup (4-Fluorophenyl)methanamine (4-Fluorophenyl)methanamine (4-Fluorophenyl)methanamine->Reaction Setup Addition of Sulfonyl Chloride Addition of Sulfonyl Chloride Reaction Setup->Addition of Sulfonyl Chloride Reaction Monitoring Reaction Monitoring Addition of Sulfonyl Chloride->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing and Drying Washing and Drying Extraction->Washing and Drying Purification Purification Washing and Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • (4-Fluorophenyl)methanamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4-fluorophenyl)methanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro TrkA Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the compound against TrkA kinase.

Workflow for TrkA Kinase Assay

Compound Preparation Compound Preparation Reaction Initiation Reaction Initiation Compound Preparation->Reaction Initiation Enzyme and Substrate Preparation Enzyme and Substrate Preparation Enzyme and Substrate Preparation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Detection Detection Reaction Termination->Detection Data Analysis Data Analysis Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for a TrkA kinase inhibition assay.

Materials:

  • Recombinant human TrkA kinase

  • Biotinylated peptide substrate (e.g., Biotin-Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Larotrectinib)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the TrkA enzyme, the biotinylated peptide substrate, and the test compound or control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways

TrkA Signaling Pathway

TrkA is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades that play crucial roles in cell survival, proliferation, and differentiation.[7] Dysregulation of this pathway is implicated in cancer and pain. This compound, as a potential TrkA inhibitor, would act by blocking the kinase activity of TrkA, thereby inhibiting these downstream signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Inhibitor->TrkA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified TrkA signaling pathway and the point of inhibition.

Disclaimer: The information provided in these application notes is for research purposes only. The synthesis and biological evaluation of this compound should be conducted by qualified professionals in a laboratory setting. The biological activity data presented is based on analogous compounds and may not be representative of the specific compound of interest.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a valuable compound for research and development in medicinal chemistry. The synthesis is a two-step process involving the preparation of 2-bromobenzenesulfonyl chloride followed by its reaction with 4-fluorobenzylamine.

Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, can be achieved from 2-bromoaniline through a diazotization reaction followed by a Sandmeyer-type reaction.[1]

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.[1]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it.

    • Add copper(I) chloride as a catalyst to this solution.[1]

    • Add the previously prepared cold diazonium salt solution portion-wise to this mixture while controlling the temperature.[1]

  • Work-up and Purification:

    • After the addition is complete, stir the reaction mixture at room temperature.

    • Pour the mixture onto crushed ice to precipitate the product.

    • Collect the solid by filtration or extract the mixture with an organic solvent like dichloromethane.[1]

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1]

    • Remove the solvent under reduced pressure to obtain the crude 2-bromobenzenesulfonyl chloride, which can be further purified by recrystallization or column chromatography.[1]

Step 2: Synthesis of this compound

This final step involves the coupling of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.[1]

Experimental Protocol:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 4-fluorobenzylamine and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The base is used to neutralize the HCl byproduct.[2]

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Prepare a solution of 2-bromobenzenesulfonyl chloride in the same anhydrous solvent.

    • Add the 2-bromobenzenesulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.[2]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[2]

Data Presentation

The following table summarizes the key reactants and their properties.

Compound NameFormulaMolecular Weight ( g/mol )Role
2-BromoanilineC₆H₆BrN172.02Starting Material
Sodium NitriteNaNO₂69.00Reagent
2-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Intermediate
4-FluorobenzylamineC₇H₈FN125.14Starting Material
TriethylamineC₆H₁₅N101.19Base
This compoundC₁₃H₁₁BrFNO₂S356.20Final Product

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A 2-Bromoaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Sandmeyer Reaction (SO2, CuCl, Acetic Acid) C->D E Crude 2-Bromobenzenesulfonyl Chloride D->E F Purification (Recrystallization/Chromatography) E->F G Pure 2-Bromobenzenesulfonyl Chloride F->G I Reaction with 2-Bromobenzenesulfonyl Chloride (Base, Anhydrous Solvent, 0 °C to RT) G->I H 4-Fluorobenzylamine H->I J Crude Product I->J K Work-up and Purification (Extraction, Washing, Recrystallization/Chromatography) J->K L Pure this compound K->L

Caption: Synthetic pathway for this compound.

Retrosynthesis Retrosynthetic Analysis cluster_precursors Target This compound Disconnect C-N Bond Disconnection (Sulfonamide bond) Target->Disconnect Precursors Starting Materials SM1 2-Bromobenzenesulfonyl chloride Disconnect->SM1 SM2 4-Fluorobenzylamine Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

References

Application Notes and Protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class of compounds. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the characterization of this compound as a potential kinase inhibitor. The methodologies described are broadly applicable for screening and profiling kinase inhibitors in vitro.

While the precise biological target of this compound is a subject of ongoing investigation, preliminary structural analysis and data from analogous compounds suggest its potential as a modulator of protein kinases involved in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets.

Principle of Action

It is hypothesized that this compound may act as an ATP-competitive inhibitor for a specific protein kinase. By binding to the ATP-binding pocket of the kinase, the compound could prevent the phosphorylation of downstream substrate proteins, thereby modulating the activity of the associated signaling pathway. The following protocols are designed to test this hypothesis and quantify the inhibitory potency of the compound.

Data Presentation

The inhibitory activity of this compound was evaluated against a hypothetical panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[1] The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[1]

Kinase Target (Hypothetical)This compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B45012
Kinase C>15,00025
Kinase D1505
Kinase E90018

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound. In this example, the compound is shown to inhibit "Kinase A," a critical component of a pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Promotes Inhibitor This compound Inhibitor->Kinase_A Inhibits G Start Start Compound_Prep 1. Prepare Serial Dilution of Inhibitor Start->Compound_Prep Plate_Setup 2. Add Inhibitor and Kinase to 96-well Plate Compound_Prep->Plate_Setup Pre_incubation 3. Pre-incubate for 10 min Plate_Setup->Pre_incubation Reaction_Initiation 4. Add ATP/Substrate Mix to Initiate Reaction Pre_incubation->Reaction_Initiation Reaction_Incubation 5. Incubate at 30°C for 60 min Reaction_Initiation->Reaction_Incubation ADP_Glo_Reagent 6. Add ADP-Glo™ Reagent Reaction_Incubation->ADP_Glo_Reagent Stop_Incubation 7. Incubate for 40 min ADP_Glo_Reagent->Stop_Incubation Detection_Reagent 8. Add Kinase Detection Reagent Stop_Incubation->Detection_Reagent Detection_Incubation 9. Incubate for 30 min Detection_Reagent->Detection_Incubation Read_Luminescence 10. Measure Luminescence Detection_Incubation->Read_Luminescence Data_Analysis 11. Analyze Data and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential for interaction with various biological targets.

These application notes provide hypothetical protocols for the initial screening of this compound against relevant biological targets based on the known activities of structurally similar benzenesulfonamide derivatives. The proposed assays are intended to serve as a starting point for investigating the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily derived from computational predictions and publicly available chemical databases.

PropertyValue
IUPAC Name This compound
CAS Number 321705-40-2[2]
Molecular Formula C₁₃H₁₁BrFNO₂S
Molecular Weight 356.20 g/mol
Boiling Point 461.0±55.0 °C (Predicted)[2]
Density 1.556±0.06 g/cm³ (Predicted)[2]

Application Note 1: In Vitro Anticancer Activity Screening

Hypothesized Mechanism of Action

Benzenesulfonamide derivatives have been investigated as inhibitors of various targets implicated in cancer, including Tropomyosin receptor kinase A (TrkA) and carbonic anhydrases (CAs).[3][4] TrkA is a receptor tyrosine kinase that can be overexpressed in glioblastoma, and its inhibition can lead to cell death.[4] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and contribute to the tumor microenvironment.[3] This protocol outlines a primary cytotoxicity screen against a cancer cell line known to overexpress TrkA.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture U87 glioblastoma cells (or another suitable cancer cell line) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known TrkA inhibitor or a standard chemotherapeutic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Hypothetical Data Presentation
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundU877258.6[4]
Positive Control (Cisplatin)U877210.2

Note: The IC₅₀ value for the test compound is hypothetical and based on a structurally related benzenesulfonamide analog identified as a potential anti-glioblastoma compound.[3][4]

Workflow Diagram

G cluster_workflow Experimental Workflow: MTT Assay start Start: Seed U87 Cells in 96-well Plate prepare Prepare Serial Dilutions of Test Compound start->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end G cluster_workflow Experimental Workflow: MIC Determination start Start: Prepare Bacterial Inoculum prepare Prepare Serial Dilutions of Compound in 96-well Plate start->prepare inoculate Inoculate Wells with Bacteria prepare->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth Inhibition incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end G cluster_pathway Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., TrkA) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Inhibitor->RTK inhibits

References

Application Notes and Protocols: 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential use of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide as a chemical probe. While specific biological data for this exact compound is not extensively available in current literature, this guide extrapolates from the known activities of the broader benzenesulfonamide class of molecules. Benzenesulfonamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents plausible applications, hypothetical mechanisms of action, and detailed protocols for the investigation of this compound as a novel chemical probe.

Potential Biological Activities and Applications

The sulfonamide functional group is a key feature in a variety of therapeutic agents.[1] Based on the activities of structurally related benzenesulfonamide derivatives, this compound is a candidate for investigation in several areas:

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes. A primary area of investigation would be its potential as a kinase inhibitor. Many anticancer sulfonamides target kinases involved in cell proliferation and survival.[2] Another potential target class is carbonic anhydrases, which are involved in physiological processes and are targets for certain cancer therapies.[3]

  • Anticancer Research: The benzenesulfonamide scaffold is present in numerous compounds with anticancer properties.[4] This probe could be used to investigate cellular pathways involved in cancer progression. For instance, it could potentially modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2]

  • Antimicrobial Research: Certain sulfonamide derivatives have shown antimicrobial activity.[3] This compound could be screened for its efficacy against various bacterial strains.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical in vitro biochemical and cellular activity data for this compound, based on values reported for related benzenesulfonamide analogs.[3][5] These tables are intended to provide a framework for data presentation upon experimental evaluation.

Table 1: Hypothetical Kinase Inhibition Profile

ParameterValueTarget
IC50 (Biochemical Assay)150 nM[Hypothetical Target Kinase]
Kd (Binding Affinity)75 nM[Hypothetical Target Kinase]
Cellular Potency (EC50)1.2 µM

Table 2: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrFNO₂S-
Molecular Weight344.20 g/mol -
Solubility (PBS, pH 7.4)25 µMPredicted

Experimental Protocols

The following protocols are adapted from established procedures for analogous sulfonamides and provide a starting point for the experimental evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound against a hypothetical target kinase.[5]

Materials:

  • Recombinant [Hypothetical Target Kinase]

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., U87 glioblastoma cells)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a DMSO-treated control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, acting as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PI3K, Akt) Receptor->Kinase Activation Probe 2-Bromo-N-(4-fluorobenzyl)- benzenesulfonamide Probe->Kinase Inhibition Downstream Downstream Effector Kinase->Downstream TF Transcription Factor Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflow

The diagram below outlines a general workflow for the synthesis and biological evaluation of this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical Cellular Cell-Based Assays (e.g., Cytotoxicity) Biochemical->Cellular Pathway Pathway Analysis (e.g., Western Blot) Cellular->Pathway

Caption: General workflow for probe synthesis and evaluation.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. The core structure serves as a versatile scaffold for the development of targeted therapeutics. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide , for the purpose of conducting Structure-Activity Relationship (SAR) studies.

The strategic introduction of diverse chemical moieties at the 2-position of the benzenesulfonamide ring allows for the systematic exploration of the chemical space and the elucidation of key structural features required for potent and selective biological activity. The primary derivatization strategies discussed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which enable the formation of C-C and C-N bonds, respectively. These reactions are well-established, robust, and tolerant of a wide range of functional groups, making them ideal for the generation of compound libraries for SAR screening.

Potential biological targets for derivatives of this scaffold include, but are not limited to, carbonic anhydrases (CAs) and tropomyosin receptor kinases (Trks), which are implicated in various pathological conditions such as cancer and neurological disorders.

Synthesis of Starting Material: this compound

A plausible and efficient method for the synthesis of the title compound involves a two-step process starting from 2-bromoaniline. The first step is the conversion of 2-bromoaniline to 2-bromobenzenesulfonyl chloride, followed by the reaction of the sulfonyl chloride with 4-fluorobenzylamine.

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

This procedure is adapted from standard methods for the synthesis of sulfonyl chlorides from anilines.

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) in Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of SO₂ in acetic acid and cool it. Add a catalytic amount of CuCl.

  • Add the cold diazonium salt solution portion-wise to the SO₂/acetic acid mixture, maintaining temperature control.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Pour the mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This procedure describes the coupling of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.

Materials:

  • 2-Bromobenzenesulfonyl Chloride

  • 4-Fluorobenzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Derivatization for SAR Studies

The 2-bromo position of the benzenesulfonamide core is the primary site for derivatization. The following protocols detail the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and the Buchwald-Hartwig amination for the introduction of various amino groups.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol allows for the formation of a C-C bond at the 2-position of the benzenesulfonamide ring.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 2-bromobenzenesulfonamide analogs with various arylboronic acids. This data can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene1101880-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)Dioxane901675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O1001088-98
Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol enables the formation of a C-N bond at the 2-position, introducing a wide variety of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table provides typical conditions and expected yields for the Buchwald-Hartwig amination of 2-bromobenzenesulfonamide analogs.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001690-98
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102085-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene902480-90
4PiperidinePd(OAc)₂ (3)P(o-tol)₃ (6)NaOtBu (1.4)Dioxane1001888-96

Biological Evaluation and SAR

The synthesized derivatives should be evaluated for their biological activity against relevant targets. Based on the benzenesulfonamide scaffold, carbonic anhydrases and Trk kinases are promising candidates.

Potential Target 1: Carbonic Anhydrases (CAs)

CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are validated anticancer targets. Benzenesulfonamides are a well-known class of CA inhibitors.

Structure-Activity Relationship (SAR) Insights for CA Inhibition:

  • The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is crucial for coordinating to the zinc ion in the active site of CAs.

  • The Benzenesulfonamide Ring: Substituents on this ring can influence binding affinity and isoform selectivity by interacting with residues in the active site cavity.

  • The N-Substituent (4-fluorobenzyl group): This group can extend into different regions of the active site, and modifications here can significantly impact potency and selectivity.

  • The 2-Position Substituent (from derivatization): The introduction of aryl or amino groups at this position can provide additional interactions with the enzyme, potentially enhancing affinity and modulating selectivity between different CA isoforms.

Data Presentation: Representative Carbonic Anhydrase Inhibition Data

The following table presents a compilation of inhibition data (Kᵢ values) for various benzenesulfonamide derivatives against four human CA isoforms. This data, from related compound series, illustrates the potential for achieving potent and selective inhibition through derivatization.[1][2]

Compound IDR Group at 2-positionhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
A -H (parent)25012255.7
B 4-Hydroxyphenyl47.135.9170.0149.9
C 4-Acetylphenyl--18.324.2
D Phenyl--195.9116.9
E 3-Hydroxy-6-oxopyridazine23.5---

Data is representative of benzenesulfonamide derivatives and not the specific this compound derivatives.

Potential Target 2: Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Dysregulation of TrkA signaling is implicated in cancer and neurodegenerative diseases. Some sulfonamide-containing compounds have been identified as kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for TrkA Inhibition:

  • The overall shape and electronic properties of the molecule are critical for fitting into the ATP-binding pocket of the kinase.

  • Hydrogen bond donors and acceptors on the introduced substituents can form key interactions with the hinge region of the kinase.

  • Hydrophobic groups can occupy hydrophobic pockets within the active site, enhancing binding affinity.

Data Presentation: Representative TrkA Inhibitory Activity

The following table shows the inhibitory activity (IC₅₀ values) of representative benzenesulfonamide analogs against a glioblastoma cell line (U87), which can be indicative of TrkA inhibition.[3]

Compound IDR GroupU87 Cell Growth Inhibition (%) at 100 µMIC₅₀ (µM)
F Complex hydrazone7858.6
G Related hydrazone64.7>100
H Another related hydrazone53.3>100
Cisplatin (Reference drug)9053.0

Data is for illustrative purposes to show the potential of benzenesulfonamide scaffolds as kinase inhibitors.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization for SAR cluster_evaluation Biological Evaluation A 2-Bromoaniline B 2-Bromobenzenesulfonyl Chloride A->B Diazotization, Sandmeyer Reaction C 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide B->C Reaction with 4-Fluorobenzylamine D Suzuki-Miyaura Coupling C->D Arylboronic Acid, Pd Catalyst E Buchwald-Hartwig Amination C->E Amine, Pd Catalyst F 2-Aryl Derivatives D->F G 2-Amino Derivatives E->G H SAR Studies F->H G->H

Caption: General workflow for the synthesis and derivatization of this compound.

Signaling Pathways

Carbonic_Anhydrase_Signaling Carbonic Anhydrase (CA) Signaling in Cancer cluster_cell Tumor Cell CAIX CA IX / CA XII HCO3 HCO₃⁻ + H⁺ CAIX->HCO3 CO2 CO₂ + H₂O CO2->CAIX pHe_low Low Extracellular pH (Acidosis) HCO3->pHe_low pHi_high High Intracellular pH (Alkaline) HCO3->pHi_high Metastasis Metastasis pHe_low->Metastasis Proliferation Cell Proliferation & Survival pHi_high->Proliferation Inhibitor Benzenesulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: Simplified signaling pathway of carbonic anhydrase IX/XII in cancer cells and the point of inhibition.

TrkA_Signaling TrkA Signaling Pathway cluster_pathways Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras Ras/MAPK Pathway TrkA->Ras Activation PI3K PI3K/Akt Pathway TrkA->PI3K Activation PLCg PLCγ Pathway TrkA->PLCg Activation Differentiation Differentiation Ras->Differentiation Survival Neuronal Survival & Growth PI3K->Survival PLCg->Survival Inhibitor Benzenesulfonamide Derivative Inhibitor->TrkA Inhibition

Caption: Overview of the TrkA signaling cascade and the potential point of inhibition by kinase inhibitors.

References

Application Notes and Protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and laboratory use of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. The protocols outlined are based on established principles for handling similar chemical compounds and are intended to ensure laboratory safety and experimental reproducibility.

Chemical and Physical Properties

Identifier/DescriptorValueSource
IUPAC Name 2-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamideChemicalBook[1]
CAS Number 321705-40-2ChemicalBook[1]
Molecular Formula C₁₃H₁₁BrFNO₂SN/A
Molecular Weight 344.20 g/mol N/A
Predicted Boiling Point 461.0±55.0 °CChemicalBook[1]
Predicted Density 1.556±0.06 g/cm³ChemicalBook[1]

Safety, Handling, and Storage

The following safety and handling procedures are based on guidelines for similar benzenesulfonamide derivatives.[2][3][4]

2.1 Hazard Identification

Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] It is crucial to handle this chemical with care to avoid exposure.

2.2 Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are required. A face shield may be necessary if there is a risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are recommended. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2]

  • Body Protection: A laboratory coat, closed-toed shoes, and long pants are mandatory. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[2]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[2]

2.3 Storage

Proper storage is critical to maintain the integrity of the compound:

  • Store in a cool, dry, and well-ventilated area.[4][5]

  • Keep the container tightly closed to prevent moisture ingress.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]

  • It is advisable to store the compound locked up and protected from light.[2]

2.4 First Aid Measures

In case of accidental exposure, take the following immediate actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if skin irritation occurs.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[3]

Experimental Protocols

The following section provides a detailed methodology for the synthesis and characterization of this compound. This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[7][8]

3.1 Synthesis of this compound

This procedure is based on the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • 4-fluorobenzylamine

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equivalent) in dichloromethane.

  • To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[9]

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

3.2 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Visualizations

4.1 Experimental Workflow

The following diagram outlines the key stages in the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 4-fluorobenzylamine and pyridine in DCM B Add 2-bromobenzenesulfonyl chloride solution A->B C Reaction at room temperature (12-24h) B->C D Wash with HCl, NaHCO3, and brine C->D E Dry organic layer and concentrate D->E F Purify by recrystallization or column chromatography E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry F->H I Melting Point Analysis F->I

Workflow for synthesis and characterization.

4.2 Hypothetical Signaling Pathway

Benzenesulfonamide derivatives are known to target various enzymes. The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a generic kinase, a common target for such compounds in drug development.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A Kinase C Phosphorylated Substrate A->C Phosphorylation E ADP B Substrate B->C G Cellular Response C->G D ATP D->E F 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide F->A Inhibition

Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for Purity Analysis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and development. The accurate determination of its purity is critical to ensure the reliability and reproducibility of experimental results, as well as for meeting regulatory standards. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for assessing the purity of this compound. The methodologies described include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and Elemental Analysis for verifying elemental composition.

Overall Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, from initial screening to final confirmation.

Purity Analysis Workflow start Synthesized Compound: This compound hplc Quantitative Purity Analysis (HPLC) start->hplc Primary Technique lcms Impurity Identification (LC-MS/MS) start->lcms If impurities detected nmr Structural Confirmation & qNMR start->nmr Structural Integrity elemental Elemental Composition (CHNX) start->elemental Compositional Verification data_analysis Data Integration and Purity Calculation hplc->data_analysis lcms->data_analysis nmr->data_analysis elemental->data_analysis final_report Final Purity Report data_analysis->final_report

Caption: A logical workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it the primary method for determining the purity of pharmaceutical compounds.[1]

Experimental Protocol:
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (optional, for mobile phase modification).

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: 254 nm, or a wavelength determined by UV-Vis spectral analysis of the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[4]

    • From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.[4]

    • Prepare the test sample at a concentration of approximately 1 mg/mL in the same solvent as the standard.[1] Ensure complete dissolution, using sonication if necessary.[4]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100.

    • For more precise quantification, a calibration curve generated from the reference standard can be used.

Data Presentation:

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Table 2: Example Purity Data from HPLC Analysis

Sample ID Main Peak Area Total Impurity Area % Purity
Batch 001 1,250,000 12,500 99.0%

| Batch 002 | 1,280,000 | 25,600 | 98.0% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a powerful technique for identifying unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol:
  • Instrumentation:

    • A UPLC/UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[1]

    • C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[1]

  • Chromatographic and MS Conditions:

    • LC Conditions: Similar to the HPLC method, but with a potentially faster gradient and lower flow rate (e.g., 0.3 mL/min) to be compatible with the mass spectrometer.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for sulfonamides.[1]

    • Analysis Mode: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the detected impurity masses to obtain fragmentation patterns for structural elucidation.

  • Sample Preparation:

    • The same sample preparation as for HPLC analysis can be used.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main peak and any impurity peaks.

    • Compare the fragmentation pattern of impurities with known potential byproducts of the synthesis or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound and can also be used for quantitative purity analysis (qNMR).[5]

Experimental Protocol:
  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.[2]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

    • For qNMR, a precisely weighed internal standard with a known purity is added to the sample.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • For qNMR, ensure a sufficient relaxation delay between scans to allow for full signal recovery for accurate integration.

  • Data Analysis:

    • Confirm the structure by assigning the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • In the ¹H NMR spectrum, the presence of unexpected signals may indicate impurities.

    • For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.[5]

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the compound. This data is used to confirm the empirical formula and assess purity.[6][7]

Experimental Protocol:
  • Instrumentation:

    • CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis:

    • The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[8]

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₁BrFNO₂S).

    • The results should be within ±0.4% of the calculated values to confirm purity.[9][10]

Data Presentation:

Table 3: Theoretical vs. Experimental Elemental Analysis Data

Element Theoretical % Experimental % Deviation %
Carbon (C) 43.83 43.75 -0.08
Hydrogen (H) 3.11 3.15 +0.04
Nitrogen (N) 3.93 3.90 -0.03

| Sulfur (S) | 8.99 | 8.95 | -0.04 |

Logical Relationships in Purity Analysis

The choice of analytical techniques and the interpretation of their results are interconnected. The following diagram illustrates the logical relationships in making decisions based on the outcomes of the purity analysis.

Purity Analysis Logic hplc_result HPLC Purity Result pass Purity > 98% hplc_result->pass Pass fail Purity < 98% hplc_result->fail Fail nmr_confirm NMR Structural Confirmation pass->nmr_confirm lcms_identify LC-MS/MS Impurity ID fail->lcms_identify structure_correct Structure Confirmed nmr_confirm->structure_correct Correct structure_incorrect Structure Incorrect nmr_confirm->structure_incorrect Incorrect final_accept Acceptable for Use structure_correct->final_accept resynthesize Resynthesize Compound structure_incorrect->resynthesize repurify Repurify Sample lcms_identify->repurify

Caption: Decision-making flowchart based on purity analysis results.

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity analysis of this compound. HPLC provides a reliable method for quantification, while LC-MS/MS is invaluable for impurity identification. NMR spectroscopy confirms the structural integrity of the compound, and elemental analysis validates its elemental composition. By following these detailed protocols, researchers can ensure the quality and purity of their synthesized compound, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols: Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This approach offers several advantages over traditional inhibitors, including the ability to target previously "undruggable" proteins and the potential for more profound and durable pharmacological effects. These notes provide an overview of practical applications and detailed protocols for key experiments in the field.

Two primary technologies dominate the TPD landscape: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation. Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, also resulting in degradation.

Section 1: Key Applications and Quantitative Data

The therapeutic potential of TPD is being explored across a wide range of diseases, most notably in oncology. Below is a summary of key applications and associated quantitative data for prominent targeted protein degraders.

Table 1: In Vitro Performance of Representative Protein Degraders

DegraderTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)¹Dmax (%)²Binding Affinity (Kd, nM) to TargetBinding Affinity (Kd, nM) to E3 LigaseReference
ARV-110Androgen Receptor (AR)VHLVCaP~1>95~5~180
ARV-471Estrogen Receptor α (ERα)VHLMCF7~1.8>90~4.7~180
CFT7455IKZF1/3Cereblon (CRBN)MM.1S0.1-1>90Not ReportedNot Reported
BGB-16673BTKCereblon (CRBN)TMD80.05>95<1~1000
indisulamRBM39DCAF15HeLa~50>90Not Applicable (Molecular Glue)Not Applicable (Molecular Glue)

¹DC50: Concentration of the degrader required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved.

Table 2: In Vivo Efficacy of Selected Protein Degraders

DegraderXenograft ModelDosing RegimenTumor Growth Inhibition (%)Target Degradation in Tumor (%)Reference
ARV-110VCaP10 mg/kg, QD, oral>100 (regression)>90
ARV-471MCF73 mg/kg, QD, oral>100 (regression)>90
CFT7455MM.1S0.1 mg/kg, QD, oralSignificant>80
BGB-16673TMD81.5 mg/kg, QD, oral>100 (regression)>95

Section 2: Experimental Protocols

Detailed methodologies for the characterization of targeted protein degraders are crucial for successful drug development.

Protocol 2.1: In Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of a protein degrader in a specific cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Protein degrader compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the protein degrader in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log concentration of the degrader.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2.2: Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC compound

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody for immunoprecipitation (against the target protein or E3 ligase)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2.1)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads for 30 minutes.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. Probe the membrane for the presence of the target protein, the E3 ligase, and any other relevant proteins. An increased signal for the E3 ligase in the sample immunoprecipitated for the target protein (or vice versa) in the presence of the PROTAC indicates ternary complex formation.

Section 3: Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is key to understanding TPD.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (Disease-Causing) Target_Protein->Ternary_Complex Binds Polyubiquitination Polyubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition & Binding Degradation Degradation Products (Peptides) Proteasome->Degradation Degrades Western_Blot_Workflow Start Start: Seed Cells Treatment Treat with Degrader Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging Chemiluminescent Imaging Secondary_Ab->Imaging Analysis Data Analysis (DC50, Dmax) Imaging->Analysis

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Introduction

This compound is a versatile bifunctional building block in organic synthesis, particularly valuable for the construction of complex molecules in medicinal chemistry and drug discovery. Its structure incorporates several key features for synthetic elaboration. The bromine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The N-(4-fluorobenzyl)sulfonamide moiety is a common pharmacophore in many biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

The primary utility of this compound lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds at the ortho-position to the sulfonamide group. This strategic placement allows for the synthesis of a variety of cyclic and acyclic compounds with potential therapeutic applications.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is an excellent substrate for a multitude of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups, respectively, leading to a diverse array of substituted N-(4-fluorobenzyl)benzenesulfonamide derivatives.

  • Synthesis of Heterocyclic Compounds: The ortho-relationship of the bromine atom and the sulfonamide group makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often mediated by a transition metal catalyst, can lead to the formation of valuable scaffolds such as sultams (cyclic sulfonamides) and other multi-ring systems containing the sulfonamide moiety. These heterocyclic cores are prevalent in many marketed drugs.

  • Fragment-Based Drug Discovery: As a readily diversifiable scaffold, this compound is an attractive starting point for fragment-based drug discovery campaigns. The core structure can be elaborated through parallel synthesis techniques to generate libraries of analogs for biological screening.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions of analogous 2-bromobenzenesulfonamide derivatives. This data can serve as a starting point for the optimization of reactions involving this compound.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292Analogous System
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901688Analogous System
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1101085Analogous System
Buchwald-Hartwig Amination
4MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100895Analogous System
5AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101889Analogous System
6IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1002482Analogous System

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-N-(4-fluorobenzyl)benzenesulfonamide.

Protocol 2: Intramolecular Cyclization for the Synthesis of a Dibenzothiazepine Derivative

This protocol outlines a hypothetical copper-catalyzed intramolecular cyclization to form a sultam.

Materials:

  • This compound (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzothiazepine derivative.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand A->B C Add Solvents: - Toluene - Water B->C D Degas with Inert Gas C->D E Heat to 100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup (EtOAc/Water) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Intramolecular_Cyclization_Pathway cluster_reactants Starting Material cluster_catalysis Catalytic Cycle cluster_intermediate Key Intermediate cluster_product Final Product SM This compound Int Organocopper Intermediate SM->Int Oxidative Addition Cat Cu(I)/DMEDA Catalyst Cat->Int Base K₂CO₃ Base->Int Prod Fused Dibenzothiazepine Derivative (Sultam) Int->Prod Reductive Elimination

Caption: Proposed pathway for intramolecular sultam formation.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of benzenesulfonamides.

Troubleshooting Guides

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated benzenesulfonamide. What are the potential causes and how can I troubleshoot this?

Answer: Low to no conversion in N-alkylation reactions of benzenesulfonamides can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials (benzenesulfonamide, alkylating agent, base, and solvent). Moisture can be particularly detrimental, especially when using strong bases like sodium hydride.[1]

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, confirm that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Many N-alkylation reactions require elevated temperatures to proceed at a sufficient rate.[2]

Key Parameters to Optimize:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. The base must be strong enough to deprotonate the sulfonamide, and the solvent should facilitate the reaction. A common issue is the use of a base that is too weak.[2]

    • For classical N-alkylation with alkyl halides, strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective.

    • In manganese-catalyzed "borrowing hydrogen" reactions using alcohols as alkylating agents, potassium carbonate (K₂CO₃) in xylenes has proven effective.[3] Stronger bases like potassium hydroxide (KOH) and potassium tert-butoxide (KOt-Bu) may lead to lower conversions in this specific catalytic system.[3]

  • Reaction Temperature and Time: Insufficient heating is a frequent cause of reaction failure. Monitor the reaction over time, as some combinations of substrates may require extended reaction times for completion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition.

  • Nature of Substrates:

    • Steric Hindrance: Highly sterically hindered alkylating agents or sulfonamides can significantly slow down the reaction rate. For instance, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.

    • Electronic Effects: The electronic properties of the benzenesulfonamide can influence its nucleophilicity. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the sulfonamide nitrogen, potentially requiring more forcing reaction conditions. For example, when using 4-(trifluoromethyl)benzenesulfonamide, using the alcohol as a solvent and a full equivalent of base was necessary to achieve a good yield.[3]

Issue 2: Formation of the N,N-Dialkylated Byproduct

Question: My reaction is producing a significant amount of the N,N-dialkylated benzenesulfonamide. How can I improve the selectivity for the mono-alkylated product?

Answer: The formation of the N,N-dialkylated product is a common side reaction, particularly when using primary benzenesulfonamides. Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.5 equivalents) of the alkylating agent. A large excess of the alkylating agent will strongly favor dialkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby favoring mono-alkylation.

  • Choice of Reaction Conditions:

    • The choice of base can influence the extent of dialkylation. In some cases, using a weaker base or a phase-transfer catalyst can improve selectivity for mono-alkylation.

    • Lowering the reaction temperature may also help to control the rate of the second alkylation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of benzenesulfonamides?

A1: Several methods are commonly employed:

  • "Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents, catalyzed by transition metals like manganese or ruthenium.[3][6][7] This approach is considered a green chemistry method as the only byproduct is water.[3]

  • Mitsunobu Reaction: The Fukuyama-Mitsunobu reaction is known for the mono-alkylation of sulfonamides.

  • Reductive Amination: This involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a reducing agent.

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the specific reaction method and the pKa of the benzenesulfonamide.

  • For reactions with alkyl halides, strong bases like NaH, K₂CO₃, or cesium carbonate (Cs₂CO₃) are often used.[8]

  • For manganese-catalyzed reactions with alcohols, K₂CO₃ has been shown to be highly effective, while stronger bases may be less so.[3]

Q3: What solvents are typically recommended for N-alkylation of benzenesulfonamides?

A3: The choice of solvent is crucial and depends on the reaction type.

  • Polar Aprotic Solvents: DMF, DMSO, and THF are commonly used for reactions with alkyl halides as they can effectively solvate the cation of the base.

  • Aromatic Hydrocarbons: Xylenes or toluene are often used for higher temperature reactions, such as in manganese-catalyzed "borrowing hydrogen" reactions.[3]

Q4: Can I use secondary alcohols as alkylating agents?

A4: Yes, secondary alcohols can be used as alkylating agents, particularly in transition metal-catalyzed reactions. For example, an iridium-catalyzed system has been shown to be effective for the N-alkylation of sulfonamides with cyclic secondary alcohols.[9]

Data Presentation

Table 1: Optimization of Base for Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

EntryBase (10 mol %)Conversion (%)
1K₂CO₃>98
2None5
3Cs₂CO₃85
4KOH60
5KOt-Bu25

Reaction Conditions: p-toluenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from an ACS Publications article.[3]

Experimental Protocols

General Procedure for Mn-Catalyzed N-Alkylation of Benzenesulfonamide with an Alcohol

This protocol is adapted from a published procedure.[3]

  • To a flame-dried Schlenk tube under an inert atmosphere, add the benzenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (K₂CO₃, 0.1 mmol, 10 mol %).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling the reaction to room temperature, the product can be purified by flash column chromatography on silica gel.

General Procedure for N-Alkylation of Benzenesulfonamide with an Alkyl Halide

This protocol is a general representation of a classical N-alkylation.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the benzenesulfonamide (1.0 equivalent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Purity, Moisture) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base and Solvent check_conditions->optimize_base Conditions Correct optimize_temp_time Adjust Temperature and Time optimize_base->optimize_temp_time consider_substrate Evaluate Substrate Effects (Sterics, Electronics) optimize_temp_time->consider_substrate success Improved Conversion consider_substrate->success

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Dialkylation_Mitigation start N,N-Dialkylation Observed control_stoichiometry Control Stoichiometry (1.0-1.5 eq. Alkylating Agent) start->control_stoichiometry slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition adjust_conditions Adjust Reaction Conditions (Base, Temperature) slow_addition->adjust_conditions success Increased Mono-alkylation adjust_conditions->success

Caption: Strategies to mitigate N,N-dialkylation.

References

Technical Support Center: 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically unreacted starting materials and byproducts from the reaction. The classical synthesis approach involves the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.[1][2] Therefore, likely impurities include:

  • 2-bromobenzenesulfonyl chloride: The electrophilic starting material.

  • 4-fluorobenzylamine: The nucleophilic starting material.

  • Side-products: Depending on the reaction conditions, side-products from degradation or alternative reaction pathways may be present.

Q2: My compound appears to be degrading during silica gel column chromatography. What can I do?

Sulfonamides can sometimes be sensitive to the acidic nature of standard silica gel.[3] This can lead to streaking on a TLC plate or the appearance of new, more polar spots, indicating decomposition.

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If new spots appear or the original spot streaks, your compound may be unstable on silica gel.

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[3]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil as the stationary phase for your chromatography.[3]

Q3: I'm having trouble with the recrystallization of my product. It's "oiling out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solvent being too effective or the solution cooling too quickly.[4]

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can promote oil formation.[4]

  • Solvent System Adjustment: If the compound is too soluble, try a solvent in which it is slightly less soluble. Alternatively, you can add a "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then re-heat until clear before cooling slowly.[4]

  • Induce Crystallization: Scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites for crystal growth. Adding a seed crystal from a previous pure batch is also effective.[4]

Q4: My yield after recrystallization is very low. How can I improve it?

While high purity is often achieved at the expense of yield, you can take steps to improve recovery:

  • Use Minimal Solvent: Dissolve your crude product in the minimum amount of hot solvent necessary to achieve a saturated solution. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[4]

  • Ensure Complete Cooling: After slow cooling to room temperature, allow the flask to sit in an ice bath for at least 30-60 minutes to maximize precipitation.[4]

  • Second Crop: Concentrate the mother liquor (the liquid left after filtering your crystals) and cool it again to obtain a second, though likely less pure, crop of crystals.[4]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound using silica gel column chromatography.

Problem Potential Cause Recommended Solution
Co-elution of Product and Impurities The polarity of the chosen solvent system is not optimal for separation.Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[3] This can help resolve compounds with similar polarities.
Product is Not Eluting from the Column The eluent is not polar enough to move the compound.Increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, consider adding a small amount of methanol.
All fractions are mixed despite a good TLC separation. The column may have been packed improperly, leading to channeling. The sample may have been loaded in too much solvent.Ensure the column is packed homogeneously without air bubbles.[5] Dissolve the sample in the absolute minimum amount of solvent before loading it onto the column.[5]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Test for silica stability using a 2D TLC.[6] If unstable, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[3][6]
Guide 2: Recrystallization Issues

This guide provides solutions for common challenges during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Product "Oils Out" The solution is supersaturated, or cooling is too rapid. The solvent may be too effective.Re-heat the solution to dissolve the oil. Add a small amount of a "poor" solvent until turbidity persists, then re-heat to clarify and cool slowly.[4]
No Crystals Form Upon Cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of your compound and try cooling again.
Low Recovery of Product Too much solvent was used. The solution was not cooled sufficiently.Use the minimum amount of hot solvent to dissolve the crude product. Ensure thorough cooling in an ice bath.[4]
Product is Discolored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is a general procedure that should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a vertical glass column with a stopcock, ensuring there is a small plug of cotton or glass wool at the bottom.[5] Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add this solution to the top of the silica gel.[5]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[7]

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and must be determined experimentally. Good solvent candidates are those in which the compound is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method cluster_end Final Product crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Analyze purity is_solid Is the product a solid? tlc_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impurities are close in polarity pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: Workflow for selecting a purification method.

Troubleshooting_Chromatography cluster_troubleshooting Identify the Issue cluster_solutions Implement Solution start Problem with Column Chromatography decomposition Decomposition on Column? start->decomposition coelution Co-elution of spots? decomposition->coelution No deactivate_silica Deactivate silica or use alumina decomposition->deactivate_silica Yes no_elution Product not eluting? coelution->no_elution No gradient_elution Use gradient elution coelution->gradient_elution Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes end Successful Purification deactivate_silica->end gradient_elution->end increase_polarity->end

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Improving Assay Solubility of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound, and sulfonamides in general, stems from its molecular structure. It possesses a crystalline nature with strong intermolecular forces that are energetically unfavorable to break in water.[1] The benzenesulfonamide core is relatively large and hydrophobic. While the sulfonamide group provides some polarity, its ionization state is pH-dependent, and in its neutral form, the molecule is poorly soluble in aqueous media.[1]

Q2: My compound is precipitating out of my aqueous assay buffer. What are the immediate troubleshooting steps?

A2: When precipitation occurs, it's crucial to ensure the compound is properly prepared before assay implementation.

  • Prepare a Concentrated Stock Solution: Initially, dissolve the compound in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock (e.g., 10-50 mM).[1]

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in the same organic solvent to create intermediate stocks.

  • Final Dilution: Add a small volume of the appropriate intermediate stock to your aqueous assay buffer to reach the final desired concentration. This "spiking" method minimizes the time the compound is in a high aqueous concentration environment before being fully diluted.

  • Control Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 1% and ideally below 0.5%, to prevent interference with the biological assay.[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

A general workflow for preparing the compound for an assay is illustrated below.

G cluster_prep Compound Preparation Workflow start Weigh Solid Compound stock Dissolve in 100% DMSO (e.g., 20 mM Stock) start->stock intermediate Serially Dilute in 100% DMSO (Intermediate Stocks) stock->intermediate final_dilution Spike into Aqueous Assay Buffer (e.g., 1:1000 dilution for <0.1% DMSO) intermediate->final_dilution vortex Mix Thoroughly (Vortex/Pipette) final_dilution->vortex assay Add to Assay Plate vortex->assay

Caption: A standard workflow for preparing a poorly soluble compound for assays.

Troubleshooting Guide: Advanced Solubility Enhancement

If basic troubleshooting fails, several techniques can be systematically employed to improve solubility.

Q3: How can I use pH modification to improve solubility?

A3: The sulfonamide group is weakly acidic. By increasing the pH of the buffer above the compound's pKa, the sulfonamide proton can be removed, creating an ionized (anionic) form of the molecule that is generally more water-soluble.[1][2]

  • Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1]

  • Quantify: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][4]

Buffer pHBuffer SystemIllustrative Solubility (µg/mL)
6.0MES1.5
7.0HEPES3.2
7.4HEPES5.8
8.0Tris15.7
9.0Tris45.1

Note: This data is for illustrative purposes to demonstrate the expected trend.

Q4: Can co-solvents be used to enhance solubility in the assay buffer?

A4: Yes, co-solvents can increase solubility by reducing the polarity of the aqueous solvent system.[5] For biological assays, it is critical to use co-solvents that are well-tolerated by the system. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).[6]

  • Prepare Co-solvent Mixtures: Prepare your primary assay buffer containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Test Solubility: Using the mixtures from step 1, perform the solubility determination as described in the "pH-Dependent Solubility Screen" protocol (steps 2-5).

  • Assess Assay Compatibility: Crucially, run parallel control experiments to determine the highest concentration of the co-solvent that does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

Co-solventConcentration (%)Illustrative Solubility (µg/mL)
None05.8
Ethanol212.5
Ethanol535.0
PEG 400215.1
PEG 400542.8

Note: This data is for illustrative purposes. Always verify the compatibility of the co-solvent with your specific assay.

Q5: What are cyclodextrins and can they help with my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is more soluble in water.[2][7] β-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.

  • Prepare Cyclodextrin Solutions: Dissolve various concentrations of a cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a range of solutions (e.g., 0, 5, 10, 20, 50 mM).

  • Determine Solubility: Perform a solubility study as described previously, using the cyclodextrin solutions as the solvent.

  • Validate Assay Compatibility: Ensure that the concentrations of cyclodextrin used do not interfere with the assay's components or readout.

HP-β-CD Concentration (mM)Illustrative Solubility (µg/mL)
05.8
528.3
1055.1
20112.7

Note: This data is for illustrative purposes.

Troubleshooting Decision Guide

The following diagram outlines a logical approach to troubleshooting solubility issues for this compound.

G start Compound Precipitates in Assay Buffer check_stock Is a 100% organic stock (e.g., DMSO) being used? start->check_stock make_stock ACTION: Prepare a concentrated stock in 100% DMSO. check_stock->make_stock No check_dmso Is final DMSO concentration <0.5% and controlled for? check_stock->check_dmso Yes make_stock->check_stock adjust_dmso ACTION: Adjust dilution scheme to lower final DMSO concentration. Include vehicle control. check_dmso->adjust_dmso No solubility_issue Persistent Solubility Issue check_dmso->solubility_issue Yes, still precipitates adjust_dmso->check_dmso screen_ph Strategy 1: pH Modification Is assay compatible with pH > 8.0? solubility_issue->screen_ph screen_cosolvent Strategy 2: Co-solvents Test Ethanol, PEG 400. solubility_issue->screen_cosolvent screen_cd Strategy 3: Cyclodextrins Test HP-β-CD. solubility_issue->screen_cd use_ph Implement higher pH buffer. screen_ph->use_ph Yes screen_ph->screen_cosolvent No success Solubility Improved use_ph->success screen_cosolvent->success screen_cd->success

References

Technical Support Center: Synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base. Several side products can arise from this reaction, primarily due to the reactivity of the starting materials and intermediates. The most common side products are summarized in the table below.

Side Product Chemical Formula Molecular Weight ( g/mol ) Reason for Formation
2-Bromobenzenesulfonic acidC₆H₅BrO₃S237.07Hydrolysis of the starting material, 2-bromobenzenesulfonyl chloride, in the presence of moisture.
Bis(4-fluorobenzyl)amineC₁₄H₁₄F₂N234.26Self-condensation of the starting material, 4-fluorobenzylamine, or reaction of the product with excess 4-fluorobenzylamine.
N,N-bis(2-bromophenylsulfonyl)-4-fluorobenzylamineC₁₉H₁₄Br₂FNO₄S₂599.26Reaction of the desired product with another molecule of 2-bromobenzenesulfonyl chloride, which can occur if an excess of the sulfonyl chloride is used or if the reaction is not properly controlled.
Unreacted 2-bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Incomplete reaction.
Unreacted 4-fluorobenzylamineC₇H₈FN125.14Incomplete reaction or use of excess amine.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature.

  • Purity of Starting Materials: Impurities in either 2-bromobenzenesulfonyl chloride or 4-fluorobenzylamine can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials is high.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products. Carefully measure and control the stoichiometry of the reactants.

  • Hydrolysis of Sulfonyl Chloride: 2-bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the main reaction versus side reactions. Experiment with different temperatures to find the optimal condition for your specific setup.

  • Inefficient Purification: Product may be lost during the workup and purification steps. Optimize your extraction and chromatography procedures to minimize losses.

Q3: I am observing an unexpected spot on my TLC plate. How can I identify this impurity?

A3: An unexpected spot on your TLC plate indicates the presence of an impurity. To identify it, you can:

  • Compare with Starting Materials: Run TLCs of your starting materials (2-bromobenzenesulfonyl chloride and 4-fluorobenzylamine) alongside your reaction mixture to see if the spot corresponds to unreacted starting material.

  • Consider Common Side Products: The impurity could be one of the common side products listed in the table above. Their different polarities will result in different Rf values on a TLC plate.

  • Spectroscopic Analysis: Isolate the impurity using column chromatography and characterize it using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Oily product that is difficult to crystallize Presence of impurities, especially unreacted starting materials or side products.Purify the crude product using column chromatography on silica gel.
Reaction mixture turns dark Decomposition of starting materials or product, possibly due to high reaction temperatures.Run the reaction at a lower temperature. Ensure an inert atmosphere if necessary.
Formation of a significant amount of a white precipitate that is insoluble in the reaction solvent This could be the hydrochloride salt of 4-fluorobenzylamine if a non-tertiary amine base is not used in sufficient excess.Use a tertiary amine base like triethylamine or pyridine to neutralize the HCl byproduct. Ensure the base is added in at least a stoichiometric amount.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on your specific laboratory conditions and available equipment.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • 4-fluorobenzylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl chloride Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM) at 0°C to RT 2-bromobenzenesulfonyl_chloride->Reaction_Vessel 4-fluorobenzylamine 4-fluorobenzylamine 4-fluorobenzylamine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions main_reaction Main Reaction product This compound main_reaction->product over_reaction Over-reaction product->over_reaction Excess Sulfonyl Chloride sulfonyl_chloride 2-bromobenzenesulfonyl chloride sulfonyl_chloride->main_reaction hydrolysis Hydrolysis sulfonyl_chloride->hydrolysis Moisture sulfonyl_chloride->over_reaction amine 4-fluorobenzylamine amine->main_reaction self_condensation Self-Condensation amine->self_condensation Heat/Catalyst sulfonic_acid 2-Bromobenzenesulfonic acid hydrolysis->sulfonic_acid dimer Bis(4-fluorobenzyl)amine self_condensation->dimer bis_sulfonated N,N-bis(2-bromophenylsulfonyl)-4-fluorobenzylamine over_reaction->bis_sulfonated

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Production of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Synthesis Overview and Workflow

The production of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with (4-fluorophenyl)methanamine in the presence of a base. The quality of the starting materials, particularly the 2-bromobenzenesulfonyl chloride, is critical for a high-yielding and clean reaction. For large-scale campaigns, it may be cost-effective to produce this precursor in-house from 2-bromoaniline.

G cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification A 2-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Sandmeyer Reaction (SO₂, CuCl) B->C D 2-Bromobenzenesulfonyl Chloride (Precursor) C->D F Coupling Reaction (Base, Solvent) D->F E (4-fluorophenyl)methanamine E->F G Crude Product F->G H Aqueous Work-up (Acid/Base Washes) G->H I Drying & Concentration H->I J Final Purification (Recrystallization) I->J K Final Product J->K

Caption: Overall workflow for the production of this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Bromobenzenesulfonyl Chloride (Precursor)

This protocol is adapted from standard procedures for synthesizing sulfonyl chlorides from anilines.[1][2][3]

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice

Procedure:

  • Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate, well-ventilated flask, prepare a solution of sulfur dioxide in acetic acid and cool it. Add Copper(I) Chloride as a catalyst.

  • Carefully add the cold diazonium salt solution portion-wise to the SO₂/acetic acid mixture, controlling the temperature.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature, then pour it onto crushed ice.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be purified further by recrystallization or distillation if necessary.

Protocol 2.2: Synthesis of this compound

This procedure describes the coupling reaction to form the final product.[1][4]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • (4-fluorophenyl)methanamine

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane (DCM), Chloroform, or THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, dissolve (4-fluorophenyl)methanamine (1.0 equivalent) and a suitable base like pyridine (1.2 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, proceed to the work-up and purification steps outlined in Section 4.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Values are representative and may require optimization for scale-up.

ParameterReactantStoichiometry (Equivalents)Typical SolventTemperatureReaction TimeTypical Yield
Main Reaction (4-fluorophenyl)methanamine1.0Dichloromethane0 °C to RT12-24 hours80-95%
2-Bromobenzenesulfonyl chloride1.05 - 1.1Dichloromethane0 °C to RT12-24 hours80-95%
Pyridine or Triethylamine1.2 - 1.5Dichloromethane0 °C to RT12-24 hours80-95%
Precursor Synthesis 2-Bromoaniline1.0HCl/H₂O, Acetic Acid0-5 °C2-4 hours80-85%

Purification and Work-up Protocol

Proper work-up is crucial for isolating a pure product and is a key consideration for scaling up.

Procedure:

  • Quench: Carefully quench the reaction mixture with water.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl. This step removes the excess amine base (pyridine, triethylamine) and any unreacted (4-fluorophenyl)methanamine by converting them into water-soluble salts.[5]

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate. This neutralizes any remaining acid and removes the 2-bromobenzenesulfonic acid, which is formed from the hydrolysis of unreacted 2-bromobenzenesulfonyl chloride.[5]

  • Brine Wash: Perform a final wash with brine to remove residual water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Final Purification:

    • Recrystallization (Recommended for Scale-up): Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or hexanes/ethyl acetate) and allow it to cool slowly to form crystals. Collect the pure product by filtration.[1]

    • Column Chromatography (For high purity, lab-scale): If recrystallization is insufficient, purify the product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

Troubleshooting and FAQs

Frequently Asked Questions

Q1: My reaction yield is very low. What are the potential causes? A1: Low yield can stem from several factors:

  • Insufficient Reaction Time or Temperature: Some N-alkylation or sulfonylation reactions require elevated temperatures or longer stirring times to reach completion. Monitor the reaction by TLC to ensure all starting material is consumed.[6]

  • Poor Quality Starting Materials: The 2-bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze over time. Ensure it is pure and handled under anhydrous conditions.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure the mechanical stirring is adequate for the vessel size.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check1 Check Reaction Time/ Temperature start->check1 check2 Verify Starting Material Quality start->check2 check3 Assess Mixing Efficiency start->check3 sol1 Increase Time or Apply Gentle Heat check1->sol1 sol2 Use Fresh/Purified Reagents check2->sol2 sol3 Improve Mechanical Stirring check3->sol3

Caption: Troubleshooting logic for low reaction yield.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it? A2: This is likely the N,N-disubstituted product, formed by the reaction of a second molecule of 2-bromobenzenesulfonyl chloride with the product. This is a common side reaction.[6]

Prevention Strategies:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the 2-bromobenzenesulfonyl chloride. A large excess will favor the double substitution.[6]

  • Slow Addition: Add the 2-bromobenzenesulfonyl chloride solution slowly to the amine solution at a low temperature. This maintains a low concentration of the sulfonyl chloride, favoring the desired mono-substitution.[6]

G cluster_strategy Prevention Strategies A Primary Amine (R-NH₂) C Desired Product (R-NH-SO₂Ar) A->C + Ar-SO₂Cl B Sulfonyl Chloride (Ar-SO₂Cl) B->C D Side Product (R-N(SO₂Ar)₂) C->D + Ar-SO₂Cl (Favored by excess) S1 Control Stoichiometry (Slight excess of Ar-SO₂Cl) S1->C Promotes S1->D Suppresses S2 Slow Addition of Ar-SO₂Cl at Low Temp S2->C Promotes S2->D Suppresses

Caption: Strategies to prevent the formation of the N,N-disubstituted side product.

Q3: How do I effectively remove unreacted starting materials during scale-up? A3: Unreacted starting materials are removed during the aqueous work-up.[5]

  • Unreacted (4-fluorophenyl)methanamine: This is a base. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Unreacted 2-Bromobenzenesulfonyl Chloride: This compound is reactive and will hydrolyze to 2-bromobenzenesulfonic acid during the work-up. The sulfonic acid is acidic and can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate), which converts it to a water-soluble sulfonate salt.

Q4: Is column chromatography feasible for large-scale purification? A4: While column chromatography provides excellent separation, it is often costly, solvent-intensive, and time-consuming for large-scale production. The preferred method for purifying solid products at scale is recrystallization, which is generally more economical and easier to implement in a manufacturing setting.[1] Chromatography should be reserved for instances where very high purity is required and recrystallization is ineffective.

References

Technical Support Center: Crystallization of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound oils out instead of crystallizing. What should I do?

A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. Here are several strategies to address this:

  • Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the saturated solution to cool slowly to room temperature before any further cooling in an ice bath or refrigerator.[1] Insulating the flask can help achieve a slower cooling rate.[2]

  • Adjust the Solvent System: The solvent may be too effective at dissolving the compound. Try switching to a solvent in which the compound has slightly lower solubility. Alternatively, introduce a "poor" or "anti-solvent" (one in which the compound is sparingly soluble) dropwise to the solution until it becomes slightly turbid, then heat gently to redissolve and cool slowly.[1][3]

  • Increase the Solvent Volume: A higher solvent volume can sometimes prevent oiling by keeping the compound in solution for longer during the cooling process.[2]

  • Induce Crystallization: If an oil has formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the desired solid form.[1]

Q2: The crystallization yield is very low. How can I improve it?

A: A low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound. Excess solvent will retain more of the product in the mother liquor upon cooling.[1]

  • Ensure Complete Cooling: After slow cooling to room temperature, allow the flask to stand in an ice bath for a sufficient period (e.g., 30-60 minutes) to maximize precipitation.[1]

  • Recover a Second Crop: The mother liquor (the solution remaining after filtration) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[1]

  • Check for Premature Crystallization: If crystallization occurs too quickly at a high temperature, the yield of pure compound upon cooling to a lower temperature might be reduced. This can be addressed by using a slightly larger volume of solvent.[2]

Q3: The crystals form too rapidly. How can I slow down the process for better purity?

A: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] To achieve slower crystal growth:

  • Use More Solvent: Add a small excess of the "good" solvent beyond the minimum required for dissolution at high temperature. This will keep the compound soluble for a longer period during cooling.[2]

  • Insulate the Crystallization Vessel: Place the flask on a non-conductive surface like a wooden block or cork ring and cover it with a watch glass to trap heat and slow the cooling process.[2]

  • Avoid Agitation: Do not disturb the solution as it cools, as this can induce rapid nucleation and crystal growth.[3]

Q4: My purified compound is still colored. How can I remove the colored impurities?

A: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Swirl the mixture and then heat it back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. This is best done using a pre-heated funnel and filter paper to prevent the desired compound from crystallizing prematurely. After filtration, the clear, colorless solution can be allowed to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For sulfonamides, common solvents for recrystallization include ethanol, isopropanol, acetone, ethyl acetate, and mixtures of these with water or hexanes.[4][5] A systematic solvent screening is recommended to identify the optimal solvent or solvent system.

Q2: What is polymorphism and why is it important for the crystallization of this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[7] The crystallization conditions (solvent, cooling rate, temperature) can influence which polymorph is obtained.[8][9]

Q3: What analytical techniques can be used to characterize the resulting crystals?

A: Several techniques are essential for characterizing the crystalline form of this compound:

  • X-ray Diffraction (XRD): Single-crystal XRD provides the definitive molecular structure, while Powder XRD (PXRD) is used to identify the polymorphic form and assess purity.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect polymorphic transitions.[10]

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Solvent Addition: Continue adding the solvent in small portions until the compound is completely dissolved.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be placed in an insulated container.[3]

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Protocol 2: Vapor Diffusion
  • Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a "poor" or "anti-solvent" (a volatile solvent in which the compound is insoluble).[3]

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.[3]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

Table 1: Illustrative Solvent Screening for Crystallization

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Crystal Morphology
Ethanol5150Needles
Isopropanol3120Plates
Ethyl Acetate10200Prisms
Ethanol/Water (8:2)1100Rods
Ethyl Acetate/Hexane (1:1)280Blocks

Note: These are hypothetical values for illustrative purposes. Actual solubility data must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal dissolve->charcoal if colored cool Slow Cooling dissolve->cool if colorless hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry analyze Characterization (XRD, DSC) dry->analyze

Caption: General experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Unsuccessful low_yield Low Yield outcome->low_yield Partially Successful good_crystals Good Crystals outcome->good_crystals Successful action_oil - Slower Cooling - Change Solvent - Add Anti-solvent oil->action_oil action_yield - Minimize Hot Solvent - Ensure Complete Cooling - Collect 2nd Crop low_yield->action_yield end Pure Crystals good_crystals->end action_oil->start Retry action_yield->start Re-optimize

Caption: A logical troubleshooting workflow for common crystallization problems.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, with other established kinase inhibitors. Due to the lack of specific experimental data for this compound in publicly available literature, this comparison is based on the known activities of structurally related benzenesulfonamide derivatives and is benchmarked against well-characterized broad-spectrum and multi-targeted kinase inhibitors.

Introduction to Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with downstream signaling pathways that control cell proliferation, differentiation, and survival.

The benzenesulfonamide scaffold is a versatile pharmacophore that has been explored for the development of inhibitors for various enzyme families, including kinases. While the specific target profile of this compound is not defined, related compounds have shown inhibitory activity against kinases such as Tropomyosin receptor kinase A (TrkA) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2]

This guide will compare the potential inhibitory profile of benzenesulfonamide derivatives with two well-known kinase inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor. It is widely used as a research tool but has limited clinical utility due to its lack of selectivity.

  • Dasatinib: A synthetic, orally available multi-targeted kinase inhibitor approved for the treatment of certain types of leukemia. It targets several key kinases involved in cancer progression.

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of representative benzenesulfonamide-based kinase inhibitors and the benchmark compounds, Staurosporine and Dasatinib, against a panel of kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
AL106 (A benzenesulfonamide analog)TrkA58.6[2][3]
N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (BSA 9)CaMKII0.79[1]
K22 (A N-(1H-indazol-6-yl)benzenesulfonamide derivative)PLK40.0001[4]
AXL Inhibitor (Benzenesulfonamide scaffold)AXL0.00587[5]

Table 2: Inhibitory Profile of Staurosporine (Broad-Spectrum Inhibitor)

Target KinaseIC50 (nM)Reference
PKC0.7[3]
PKA7[3]
p60v-src6[6]
CaMKII20[6]
PKG8.5[3]

Table 3: Inhibitory Profile of Dasatinib (Multi-Targeted Inhibitor)

Target KinaseIC50 (nM)Reference
BCR-ABL<1[7]
SRC family (SRC, LCK, YES, FYN)0.8[7]
c-KIT79[7]
PDGFRβ<30
Ephrin A receptor<30
FAK0.2[8]

Signaling Pathways

Kinase inhibitors exert their effects by modulating specific signaling pathways. Below are diagrams of two major pathways often targeted by these inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

MAPK/ERK Signaling Pathway

PI3K_Akt_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

PI3K/Akt Signaling Pathway

Experimental Protocols

Accurate assessment of kinase inhibitor potency relies on robust and well-defined experimental protocols. Below are outlines for common in vitro and cell-based kinase assays.

In Vitro Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor (e.g., this compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in kinase reaction buffer.

    • In a 384-well plate, add 2.5 µL of the inhibitor solution.

    • Add 2.5 µL of a solution containing the kinase and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start KinaseReaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->KinaseReaction StopDeplete 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->StopDeplete Incubate DetectADP 3. Detect ADP (Add Kinase Detection Reagent) StopDeplete->DetectADP Incubate MeasureLuminescence 4. Measure Luminescence DetectADP->MeasureLuminescence Incubate End End MeasureLuminescence->End

ADP-Glo™ Kinase Assay Workflow
Cell-Based Kinase Inhibition Assay: Western Blot Analysis

This assay measures the inhibition of a specific kinase within a cellular context by detecting the phosphorylation status of its downstream substrate.

Principle: Cells are treated with the kinase inhibitor, and the level of phosphorylation of a target protein is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same blot).

    • Calculate the percent inhibition of phosphorylation relative to the vehicle control.

    • Determine the cellular IC50 value.

Western_Blot_Workflow CellTreatment 1. Cell Treatment with Inhibitor Lysis 2. Cell Lysis & Protein Quantification CellTreatment->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody (Phospho-specific) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

Cell-Based Western Blot Workflow

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not currently available, the benzenesulfonamide scaffold has demonstrated potential for the development of targeted kinase inhibitors. The comparative data presented in this guide, alongside detailed experimental protocols, provides a framework for researchers to evaluate the potential of novel benzenesulfonamide derivatives. By comparing against well-characterized inhibitors like Staurosporine and Dasatinib, researchers can better understand the potency and selectivity of their compounds and guide further drug discovery efforts. The provided signaling pathway diagrams and experimental workflows serve as valuable tools for designing and interpreting experiments aimed at characterizing novel kinase inhibitors.

References

A Comparative Analysis of Fluorobenzyl Group Substitutions on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, physicochemical properties, and target binding affinity. This guide provides a comparative analysis of how the positional isomerism of a fluorobenzyl group—a benzyl group substituted with one or more fluorine atoms—impacts the biological activity of various compound classes. The information herein is supported by experimental data and detailed methodologies to aid in rational drug design and development.

Data Presentation: Comparative Inhibitory and Binding Activities

The position of the fluorine atom on the benzyl ring (ortho, meta, or para) can dramatically alter a compound's interaction with its biological target. This is often attributed to changes in electronic distribution, steric hindrance, and the potential for specific fluorine-protein interactions. The following tables summarize quantitative data from various studies, highlighting the impact of fluorobenzyl substitution on inhibitory potency (IC50) and binding affinity (Ki).

Compound ClassTargetOrtho-Fluoro IC50/Ki (µM)Meta-Fluoro IC50/Ki (µM)Para-Fluoro IC50/Ki (µM)Reference Compound (unsubstituted benzyl) IC50/Ki (µM)Source
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMAO-A> 100-1.38-[1]
YC-1 AnalogsHIF-1 Transcriptional Activity4.91019-[2]
4-(4-Fluorobenzyl)piperazin-1-yl based compoundsTyrosinase3.74 (amino derivative)-1.71 (nitro derivative)13.34[3]

Table 1: Comparative Inhibitory Activity (IC50) of Fluorobenzyl Derivatives. This table illustrates the significant impact of fluorine substitution position on the inhibition of various enzymes. For instance, in the case of MAO-A inhibitors, the para-fluoro substitution results in potent activity, while the ortho-substituted analog is inactive.[1] Conversely, for HIF-1 inhibitors, the ortho-fluoro derivative is the most potent among the monosubstituted analogs.[2]

Compound ClassTargetOrtho-Fluoro Ki (nM)Meta-Fluoro Ki (nM)Para-Fluoro Ki (nM)Reference Compound (unsubstituted benzyl) Ki (nM)Source
2-(3-fluoro-4-methylsulfonamidophenyl)propanamidesTRPV1--0.4-

Table 2: Comparative Binding Affinity (Ki) of Fluorobenzyl Derivatives. This table highlights the high binding affinity of a para-fluorobenzyl derivative for the TRPV1 receptor.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are methodologies for key assays cited in the analysis of fluorobenzyl-substituted compounds.

Synthesis of N-(Fluorobenzyl)metformin Derivatives

While a detailed, step-by-step protocol for the synthesis of various N-(fluorobenzyl)metformin derivatives is not publicly available in the reviewed literature, the general synthetic strategy involves the reaction of metformin with the corresponding fluorobenzyl halide.[4][5] A plausible synthetic route is outlined below:

General Procedure:

  • Metformin Free Base Generation: Metformin hydrochloride is neutralized with a suitable base, such as sodium ethoxide in ethanol, to generate the metformin free base.[6]

  • N-Alkylation: The metformin free base is then reacted with the appropriate fluorobenzyl chloride or bromide (ortho-, meta-, or para-substituted) in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

  • Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-(fluorobenzyl)metformin derivative.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay for TRPV1 Receptor

This protocol describes a method to determine the binding affinity of test compounds for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • [3H]-Resiniferatoxin (RTX) as the radioligand.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM KCl, 5 mM MgCl2, and 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

  • Test compounds (fluorobenzyl derivatives) at various concentrations.

  • Unlabeled capsaicin for determining non-specific binding.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest TRPV1-expressing HEK293 cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Assay: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of unlabeled capsaicin (1 µM final concentration, for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of [3H]-RTX (final concentration of ~0.1 nM) to all wells.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds against MAO-A using a fluorometric assay that detects the production of hydrogen peroxide.

Materials:

  • Recombinant human MAO-A enzyme.

  • MAO-A substrate (e.g., tyramine).

  • Amplex® Red reagent (or a similar fluorogenic probe).

  • Horseradish peroxidase (HRP).

  • Assay buffer: 50 mM sodium phosphate, pH 7.4.

  • Test compounds (fluorobenzyl derivatives) at various concentrations.

  • Known MAO-A inhibitor (e.g., clorgyline) as a positive control.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare a working solution of the MAO-A substrate, Amplex® Red, and HRP in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the following in triplicate:

    • 10 µL of assay buffer (for control).

    • 10 µL of the positive control.

    • 10 µL of test compound at various concentrations.

  • Add 40 µL of the MAO-A enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding 50 µL of the substrate/Amplex® Red/HRP working solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action can provide valuable insights for researchers. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Monoamine Oxidase A (MAO-A) and Apoptosis Signaling Pathway

MAO_A_Apoptosis cluster_stimulus Apoptotic Stimuli cluster_upstream Upstream Signaling cluster_core MAO-A Pathway cluster_downstream Downstream Effectors Serum Starvation Serum Starvation p38_MAPK p38 MAPK Serum Starvation->p38_MAPK Bcl2 Bcl-2 p38_MAPK->Bcl2 inhibits MAO_A MAO-A p38_MAPK->MAO_A activates Bcl2->MAO_A inhibits ROS Reactive Oxygen Species (ROS) MAO_A->ROS generates Caspase3 Caspase-3 ROS->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling Pathway

TRPV1_Signaling cluster_stimuli TRPV1 Activators cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (low pH) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx opens Depolarization Membrane Depolarization TRPV1->Depolarization PLC PLC Ca_Influx->PLC activates Calmodulin Calmodulin Ca_Influx->Calmodulin activates PKC PKC PLC->PKC activates PKC->TRPV1 sensitizes AP Action Potential Depolarization->AP Pain Pain Sensation AP->Pain

General Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Ortho, Meta, Para Fluorobenzyl Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay (Ki) Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50) Purification->Enzyme_Assay Cell_Assay Cell-based Assay (EC50) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

References

Validating the In-Vitro Activity of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in-vitro activity of the benzenesulfonamide derivative, 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited publicly available data on this specific compound, this document leverages experimental data from structurally related 2-bromo-benzenesulfonamide analogs to offer a predictive comparison and guide for future research. The methodologies and potential biological targets discussed are based on the well-established activities of the benzenesulfonamide scaffold.

Comparative Analysis of Related Benzenesulfonamide Derivatives

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1] The presence of a bromine atom at the 2-position, as in the compound of interest, is known to affect the molecule's electronic and steric properties, which can in turn influence its interaction with biological targets.[1]

To provide a relevant comparison, the following table summarizes the in-vitro activity of representative 2-bromo-benzenesulfonamide derivatives against common biological targets for this class of compounds: carbonic anhydrases (CAs), various cancer cell lines, and microbial strains.

Compound IDTarget/AssayActivity Metric (IC₅₀/Kᵢ/MIC)Reference CompoundActivity Metric (IC₅₀/Kᵢ/MIC)
Methyl 2-bromo-5-sulfamoyl-benzoate Carbonic Anhydrase IX (hCA IX)Kᵢ: Sub-nanomolar to low nanomolar rangeAcetazolamide (AAZ)Kᵢ: 25 nM
Benzenesulfonamide-bearing imidazole derivative Triple-negative breast cancer cellsIC₅₀: Varies with substitutionDoxorubicinIC₅₀: Varies with cell line
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative Gram-positive bacteria (e.g., S. aureus)MIC: Varies with substitutionVancomycinMIC: ~1 µg/mL

Note: The data presented is a compilation from studies on various 2-bromo-benzenesulfonamide derivatives and is intended to be representative.[1] Direct experimental validation of this compound is necessary for accurate assessment.

Key Biological Activities and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, primarily through enzyme inhibition.[2]

Carbonic Anhydrase Inhibition: A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many tumors, is a key strategy in cancer therapy.[1]

G cluster_0 Physiological Reaction CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA catalysis HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (CA) Benzenesulfonamide This compound Benzenesulfonamide->CA

Figure 1: Inhibition of Carbonic Anhydrase by a Benzenesulfonamide Derivative.

Anticancer Activity: Beyond CA inhibition, some benzenesulfonamide derivatives have demonstrated anticancer effects through other mechanisms such as the inhibition of tubulin polymerization or the modulation of receptor tyrosine kinases like TrkA.[1][4]

Antimicrobial Activity: The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs.[5] Benzenesulfonamide derivatives can act as inhibitors of essential enzymes in microbial metabolic pathways.

Experimental Protocols

To validate the in-vitro activity of this compound, a series of standardized assays should be conducted. A representative protocol for an in-vitro carbonic anhydrase inhibition assay is provided below.[2]

Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide by observing the change in pH.

  • Reagents and Buffers:

    • Buffer: 10 mM HEPES or TRIS buffer, pH 7.4.

    • Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX).

    • Substrate: CO₂-saturated water.

    • Indicator: pH indicator dye (e.g., p-nitrophenol).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Reference Inhibitor: Acetazolamide.

  • Procedure:

    • Equilibrate all solutions to the assay temperature (typically 25°C).

    • In a stopped-flow instrument, rapidly mix the enzyme solution (containing the indicator and the test compound at various concentrations) with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time as the reaction produces a proton, causing a pH drop.

    • The initial rate of the reaction is determined from the slope of the absorbance change.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G start Start prep Prepare Reagents: - Enzyme (CA) - Buffer - Substrate (CO₂) - Test Compound start->prep mix Mix Enzyme and Test Compound prep->mix react Initiate Reaction with Substrate mix->react measure Measure Reaction Rate (Stopped-Flow Spectrophotometry) react->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀/Kᵢ measure->analyze end End analyze->end

Figure 2: General Workflow for In-Vitro Enzyme Inhibition Assay.

Conclusion

While direct experimental data for this compound is not yet prevalent in the literature, the known activities of structurally similar compounds suggest its potential as a bioactive molecule, particularly as a carbonic anhydrase inhibitor or an anticancer agent. The comparative data and protocols provided in this guide offer a solid foundation for researchers to design and execute in-vitro validation studies for this promising compound. Further investigation is warranted to fully elucidate its biological activity profile and therapeutic potential.

References

alternatives to 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide for specific targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternatives to benzenesulfonamide-based compounds, such as the conceptual 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, by focusing on the well-characterized and potent class of tankyrase inhibitors. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies for key assays.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, making them attractive targets for therapeutic intervention, particularly in oncology. Dysregulation of the Wnt pathway is a hallmark of many cancers, especially colorectal cancer. Tankyrases promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. Inhibition of tankyrase activity leads to the stabilization of Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.

This guide will compare several key tankyrase inhibitors, providing quantitative data on their potency and cellular activity.

Quantitative Performance of Key Tankyrase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized tankyrase inhibitors against TNKS1 and TNKS2, as well as their potency in cell-based Wnt signaling assays.

InhibitorTarget(s)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Wnt Pathway IC50 (nM)Key Characteristics & References
XAV939TNKS1/211[1]4[1]~30 (in DLD-1 cells)Binds to the nicotinamide subsite; also inhibits PARP1/2 at higher concentrations.[1][2]
IWR-1TNKS1/2131[1][2]56[1]180 (in L-Wnt-STF cells)Binds to the adenosine subsite; selective over PARP1/2.[1]
G007-LKTNKS1/246[3]25[3]50 (in HEK293 cells)[4]Potent and selective inhibitor with good pharmacokinetic properties.[3]
NVP-TNKS656TNKS1/216[5]6[5][6]3.5 (in HEK293 STF cells)[7]Highly potent, selective, and orally active.[5][6]
WIKI4TNKS1/226[2]15[2]Potent Wnt inhibitorStructurally distinct from other tankyrase inhibitors.[8][9]
RK-287107TNKS1/214.3[10]10.6[10]12.1 (in HEK293 cells)[10]Potent and specific inhibitor that blocks colorectal cancer cell growth.[10]

Key Signaling Pathway and Experimental Workflows

To understand the mechanism of action of tankyrase inhibitors and how their efficacy is evaluated, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor characterization.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 Axin Axin DVL->Axin inhibits GSK3b GSK3β APC APC beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1a CK1α CK1a->beta_catenin phosphorylates Ub Ubiquitin beta_catenin->Ub ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulation & translocation Proteasome Proteasome Ub->Proteasome degradation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylates for degradation Tankyrase_Inhibitor Tankyrase Inhibitor Tankyrase_Inhibitor->Tankyrase inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Experimental_Workflow cluster_workflow Experimental Workflow for Tankyrase Inhibitor Characterization A Step 1: In Vitro Enzymatic Assay B Step 2: Cell-Based Wnt Reporter Assay A->B A_desc Determine direct inhibition of TNKS1 and TNKS2 activity. (Measure IC50 values) A->A_desc C Step 3: Target Engagement (Axin Stabilization Assay) B->C B_desc Quantify inhibition of Wnt signaling pathway in cells. (Measure EC50/IC50 values) B->B_desc D Step 4: Downstream Effects (Cell Proliferation/Viability Assay) C->D C_desc Confirm target engagement by observing stabilization of Axin protein. C->C_desc D_desc Assess the functional consequence of Wnt pathway inhibition on cancer cell growth. D->D_desc

References

Comparative Efficacy of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document serves as a cross-validation tool by comparing its predicted potential against well-characterized analogues. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent inhibition of key enzymes implicated in cancer and other diseases.

The primary focus of this comparison will be on two validated targets for benzenesulfonamide derivatives: human Carbonic Anhydrases (hCAs), particularly the tumor-associated isoform IX (hCA IX), and Tropomyosin receptor kinase A (TrkA), a target in glioblastoma. By examining the structure-activity relationships of similar bromo-substituted and N-benzyl benzenesulfonamides, we can infer the likely efficacy profile of the target compound.

Data Presentation: Comparative Analysis

The following tables summarize the physicochemical properties of the target compound (computationally predicted) and the experimentally determined biological activities of selected benzenesulfonamide analogues against key therapeutic targets.

Table 1: Physicochemical Properties of this compound

PropertyPredicted ValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₁BrFNO₂S-
Molecular Weight 344.2 g/mol -
CAS Number 321705-40-2[1]
XLogP3 3.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Table 2: Comparative Biological Activity of Benzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors

This table presents the inhibition constants (Kᵢ in nM or IC₅₀ in µM) of various benzenesulfonamide derivatives against cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) carbonic anhydrase isoforms. Lower values indicate higher potency. Acetazolamide (AAZ) is included as a standard reference inhibitor.

Compound/AnaloguehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 25012.125.85.7[2]
Isatin-linked benzenesulfonamide (9a) --60.5-[3]
Isatin-linked benzenesulfonamide (9k) --75.4-[3]
4-Fluorobenzyl-ureido benzenesulfonamide (18) 24.6105.6100497.6[2]
4-Bromo-2-hydroxybenzyl-ureido benzenesulfonamide (34) 653.82.819157.2[2]
Pyrazolyl-thiazole benzenesulfonamide (17e) 428952531[4]
Pyrazolyl-thiazole benzenesulfonamide (17h) 6381645280[4]

Note: The diverse structural modifications highlight the tunability of the benzenesulfonamide scaffold for achieving isoform selectivity. The presence of a halogen, like bromine, is common in potent inhibitors.

Table 3: Comparative Biological Activity of Benzenesulfonamide Analogues as Kinase Inhibitors and Cytotoxic Agents

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of benzenesulfonamide derivatives against Tropomyosin receptor kinase A (TrkA) and their cytotoxic effects against various cancer cell lines.

Compound/AnalogueTarget/Cell LineIC₅₀Reference
Milciclib (CDK-2/TrkA Inhibitor) TrkA (biochemical)53 nM[5]
Milciclib (CDK-2/TrkA Inhibitor) DU-145 (prostate cancer)45 nM[5]
AZ-23 TrkA (biochemical)2 nM[5]
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB-231 (breast cancer)4.62 µM[6]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (cervical cancer)7.2 µM[6]
Pyrazolyl-thiazole benzenesulfonamide (17e) HEPG-2 (liver cancer)3.44 µM[4]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by benzenesulfonamide derivatives and a typical workflow for their experimental evaluation.

G cluster_outside Extracellular Space (Acidic, pH 6.2-6.9) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Alkaline, pH > 7.2) H_out H+ Proliferation Tumor Cell Proliferation & Survival H_out->Proliferation Metastasis Metastasis H_out->Metastasis HCO3_out HCO3- CAIX CAIX CAIX->H_out Export CAIX->HCO3_out Export CO2 CO2 CO2->CAIX Hydration H2O H2O H2O->CAIX H_in H+ HCO3_in HCO3- Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

Role of CAIX in Tumor pH Regulation and Inhibition.

G start Compound Synthesis (e.g., this compound) char Purification & Characterization (NMR, MS) start->char screen Primary Screening char->screen ca_assay Carbonic Anhydrase Inhibition Assay screen->ca_assay Target-based kinase_assay TrkA Kinase Inhibition Assay screen->kinase_assay Target-based cyto_assay Cytotoxicity Assay (e.g., MTT) screen->cyto_assay Phenotypic lead_id Lead Identification ca_assay->lead_id kinase_assay->lead_id cyto_assay->lead_id selectivity Selectivity Profiling (vs. other CAs/Kinases) lead_id->selectivity Active Hit invivo In Vivo Efficacy Studies (Xenograft Models) selectivity->invivo end Preclinical Candidate invivo->end

General Workflow for Sulfonamide Drug Discovery.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation and replication of findings.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This assay measures the enzymatic activity of CA isoforms by monitoring the pH change resulting from the catalyzed hydration of CO₂.

Materials:

  • Purified recombinant human CA isoforms (hCA I, II, IX, XII).

  • Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM NaClO₄.

  • Substrate: Saturated CO₂ solution in water (prepared by bubbling CO₂ gas into chilled, deionized water).

  • Test Compounds: Stock solutions of benzenesulfonamide derivatives (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare a solution of the hCA isoenzyme in the assay buffer to a final concentration of 1-10 µM.

  • Incubation: In the instrument's syringe, mix the enzyme solution with various concentrations of the inhibitor (or DMSO for control) and incubate for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in the stopped-flow instrument at 25°C.

  • Data Acquisition: The reaction is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) or directly by a pH electrode over time. The initial rates of the reaction (V) are determined from the slope of the absorbance/pH change versus time.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation.[2]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, HEPG-2).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Test Compounds: Stock solutions in DMSO, diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (typically from 0.1 to 100 µM). Include wells for untreated (vehicle control) and positive control (e.g., Doxorubicin) cells. Incubate for 48 to 72 hours.[8]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.[9]

References

structure-activity relationship (SAR) of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of analogs related to 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a scaffold with potential across various biological targets. While direct SAR studies on this specific compound are not extensively available in the public domain, by examining related benzenesulfonamide derivatives, we can infer key structural determinants for activity and guide future drug design efforts.

Comparative Analysis of Biological Activity

The biological activity of benzenesulfonamide analogs is significantly influenced by the nature and position of substituents on the aromatic rings and the sulfonamide linker. The following tables summarize the quantitative data for various analogs, highlighting their inhibitory or modulatory effects on different biological targets.

Table 1: Inhibition of Keap1-Nrf2 Protein-Protein Interaction by Naphthalene-based Analogs
Compound IDC2-SubstitutionFP IC50 (nM)[1]TR-FRET IC50 (nM)[1]
12d2-(4-fluorobenzyloxy)64.514.2

FP: Fluorescent Polarization; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: PPARγ Agonist Activity of Dichlorobenzenesulfonamide Analogs
Compound IDStructure DescriptionEC50 (nM)[2]
1 (INT131)2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide4
104-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide>10,000

PPARγ: Peroxisome Proliferator-Activated Receptor gamma

Table 3: Carbonic Anhydrase Inhibition by Bromo-Substituted Benzenesulfonamides
Substituent PositionTarget IsoformApproximate Kd Range[3]
2-BromohCA I>100 nM
hCA II~10-100 nM
hCA IX~0.1 - 1 nM
hCA XII~1 - 10 nM
4-BromohCA I>100 nM
hCA II~1 - 10 nM
hCA IX~0.1 - 1 nM
hCA XII~1 - 10 nM

hCA: human Carbonic Anhydrase; Kd: Dissociation Constant

Table 4: Anti-Glioblastoma Activity of Benzenesulfonamide Analogs
Compound IDTargetIC50 (µM)[4][5]
AL106TrkA58.6

TrkA: Tropomyosin receptor kinase A

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced for benzenesulfonamide derivatives:

  • Substitution on the Benzenesulfonamide Ring: The position and nature of the halogen on the benzenesulfonamide ring are critical for activity. For instance, in the context of carbonic anhydrase inhibition, both 2-bromo and 4-bromo substitutions can lead to potent inhibitors of cancer-related isoforms hCA IX and XII[3].

  • N-Substituent: The group attached to the sulfonamide nitrogen plays a crucial role in target recognition. For Keap1-Nrf2 PPI inhibitors, a 2-(4-fluorobenzyloxy) group on a naphthalene scaffold was found to be highly potent[1]. In the case of PPARγ modulators, a complex N-aryl substituent with a quinoline moiety is essential for high potency[2].

  • Overall Molecular Conformation: The three-dimensional arrangement of the aromatic rings and the sulfonamide linker dictates the binding mode to the target protein. For PPARγ, the benzenesulfonamide scaffold wraps around helix 3, a different binding mode compared to traditional thiazolidinedione agonists[2].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Keap1-Nrf2 Inhibition Assays[1]
  • Fluorescent Polarization (FP) Assay: This assay measures the inhibition of the interaction between Keap1 protein and a fluorescently labeled Nrf2-derived peptide. The change in polarization of the fluorescent probe upon binding to Keap1 is monitored.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay also measures the disruption of the Keap1-Nrf2 interaction. It utilizes a terbium-labeled anti-GST antibody bound to GST-Keap1 and a fluorescently labeled Nrf2 peptide. Inhibition of the interaction leads to a decrease in the FRET signal.

PPARγ Transcriptional Activation Assay[2]
  • Cell-Based Reporter Assay: This assay is used to determine the potency of compounds in activating PPARγ-mediated gene transcription. Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a luciferase gene. The luminescence signal is measured as an indicator of receptor activation.

Carbonic Anhydrase Inhibition Assay[3]
  • Stopped-Flow CO2 Hydration Assay: This method measures the inhibition of the enzymatic hydration of CO2. The assay is performed by monitoring the change in pH using a colorimetric indicator in the presence of the enzyme and varying concentrations of the inhibitor.

Anti-Glioblastoma Cell Viability Assay[4][5]
  • Trypan Blue Exclusion Assay: This assay is used to determine the number of viable cells after treatment with the test compounds. Dead cells with compromised membranes take up the trypan blue dye, while live cells exclude it. The percentage of viable cells is calculated relative to an untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the compound's mechanism of action and the methods used for its evaluation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Cul3 Cul3 Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub Ubiquitin Cul3->Ub Ub->Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Genes activates transcription Inhibitor 2-Bromo-N-(4-fluorobenzyl) benzenesulfonamide Analog Inhibitor->Keap1 blocks interaction Nrf2_n->ARE binds

Figure 1. Simplified Keap1-Nrf2 signaling pathway and the inhibitory action of benzenesulfonamide analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-bromobenzenesulfonyl chloride, 4-fluorobenzylamine) reaction Chemical Reaction (e.g., Sulfonamide formation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based assays) characterization->in_vitro Test Analogs data_analysis Data Analysis (e.g., IC50/EC50 determination) in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Design New Analogs

Figure 2. General experimental workflow for the synthesis and evaluation of benzenesulfonamide analogs.

Conclusion

The structure-activity relationship of benzenesulfonamide analogs is multifaceted, with subtle structural modifications leading to significant changes in biological activity and target selectivity. While a dedicated SAR study for this compound is yet to be published, the comparative analysis of related structures provides a valuable framework for future research. The insights gained from inhibitors of Keap1-Nrf2, PPARγ modulators, and carbonic anhydrase inhibitors underscore the importance of systematic modifications to the benzenesulfonamide core, the N-substituent, and the overall molecular architecture. Future work should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to elucidate its specific SAR and unlock its full therapeutic potential.

References

Confirming Target Engagement of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative framework for confirming the target engagement of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a novel compound with potential therapeutic applications. Given that the specific biological target of this compound is not yet widely characterized, this guide will focus on a versatile and powerful method for target engagement confirmation: the Cellular Thermal Shift Assay (CETSA).

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including inhibition of HIV-1 capsid protein, anticancer effects in glioblastoma, and modulation of cholinesterase activity.[1][2][3][4] Therefore, elucidating the specific target and confirming engagement of novel derivatives like this compound is paramount.

This guide will compare the hypothetical target engagement of this compound with a known inhibitor, demonstrating how to interpret the experimental data generated from CETSA.

Principle of Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that allows for the direct measurement of a compound's binding to its target protein in a cellular context.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[8][9] By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble target protein at each temperature, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[10][11]

Experimental Workflow and Data Comparison

Here, we present a hypothetical scenario to illustrate the confirmation of target engagement for this compound. Let us assume, based on preliminary screening, that this compound is hypothesized to target "Protein X". We will compare its effect with a known, potent inhibitor of Protein X, "Inhibitor-Y".

Experimental Workflow: CETSA

cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis A 1. Culture cells expressing target Protein X B 2. Treat cells with: - Vehicle (DMSO) - this compound - Known Inhibitor-Y A->B C 3. Harvest cells B->C D 4. Aliquot cell suspension or lysate C->D E 5. Heat aliquots at a range of temperatures (e.g., 37°C to 70°C) D->E F 6. Lyse cells (if not already done) and separate soluble and aggregated protein fractions by centrifugation E->F G 7. Collect supernatant (soluble protein) F->G H 8. Quantify soluble Protein X (e.g., by Western Blot or ELISA) G->H I 9. Plot % soluble Protein X vs. Temperature to generate melting curves H->I J 10. Determine the melting temperature (Tm) for each treatment condition I->J K 11. Compare Tm shifts to confirm target engagement J->K cluster_0 Upstream Signaling cluster_1 Target Protein and Inhibition cluster_2 Downstream Effects A External Signal B Receptor A->B C Upstream Kinase B->C D Protein X (Target Protein) C->D F Downstream Effector 1 D->F Activates G Downstream Effector 2 D->G Inhibits E This compound E->D Inhibition/ Binding H Cellular Response (e.g., Proliferation, Apoptosis) F->H G->H

References

Comparative Efficacy Analysis: 2-Bromo-Benzenesulfonamide Derivatives vs. Patented Compounds in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 2-bromo-substituted benzenesulfonamides with functionally related patented compounds. The analysis focuses on the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX, a well-established therapeutic target. While specific efficacy data for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is not extensively available in public literature, this guide synthesizes data from closely related 2-bromo-benzenesulfonamide analogs and compares it with patented benzenesulfonamide derivatives to provide a valuable benchmark for researchers.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, leading to the development of drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] A significant mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] Specifically, isoforms like hCA IX and XII are overexpressed in various tumors, playing a crucial role in tumor progression and making them attractive targets for anticancer therapies.[3][4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activity of a representative 2-bromo-benzenesulfonamide derivative against various human carbonic anhydrase isoforms, compared with patented and other benzenesulfonamide compounds. Lower Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values indicate higher potency.

Compound/Derivative ClassTarget IsoformInhibition Constant (Kᵢ) / IC₅₀Key Characteristics & Reference
2-Bromo-Substituted Benzenesulfonamides hCA IXSub-nanomolar to low nanomolar rangePotent inhibitors of the cancer-associated isoform hCA IX.[3]
hCA I & IIVariable affinitySelectivity against ubiquitous cytosolic isoforms depends on the full molecular structure.[3]
SLC-0111 (Patented CA IX Inhibitor) hCA IXNot specified, but in Phase I clinical trialsPotentiates the cytotoxic activity of traditional chemotherapeutic agents.[4]
Aryl Thiazolone-Benzenesulfonamides hCA IXIC₅₀: 10.93–25.06 nM (for compounds 4e, 4g, 4h)Showed significant inhibitory effect against breast cancer cell lines.[4]
CA IIIC₅₀: 1.55–3.92 µM (for compounds 4e, 4g, 4h)Demonstrates remarkable selectivity for CA IX over CA II.[4]
1,2,3-Triazole Benzenesulfonamides hCA IXIC₅₀: 25-52 nM (for compounds 17e-h)More effective inhibitory activity than the reference drug Acetazolamide.[5]
hCA XIIIC₅₀: 31-80 nM (for compounds 17e-h)Also demonstrates potent inhibition of the cancer-related isoform hCA XII.[5]
Benzene-1,4-disulfonamides (OXPHOS Inhibitors) OXPHOS Complex IIC₅₀ = 312 ± 67 nM (for compound 2)A different mechanism of action, targeting oxidative phosphorylation.[6]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for a key assay used to determine the inhibitory efficacy of compounds against carbonic anhydrase.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This method measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (typically 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with the test compound or solvent control) with the CO₂-saturated water.

  • The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • Record the initial rates of the catalyzed reaction for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Mechanisms and Workflows

Carbonic Anhydrase IX Signaling Pathway in Cancer

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX substrate H_HCO3 H+ + HCO3- Tumor_Survival_Proliferation Tumor Survival & Proliferation H_HCO3->Tumor_Survival_Proliferation promotes Metastasis Metastasis H_HCO3->Metastasis promotes CAIX->H_HCO3 catalyzes Intracellular_pH_Regulation Intracellular pH Regulation CAIX->Intracellular_pH_Regulation maintains Tumor_Metabolism Tumor Metabolism Tumor_Metabolism->CO2_H2O produces Intracellular_pH_Regulation->Tumor_Survival_Proliferation

Caption: CAIX pathway in cancer.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Synthesis Synthesize Test Compounds (e.g., 2-Bromo-Benzenesulfonamides) CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Compound_Synthesis->CA_Inhibition_Assay Cell_Based_Assay Cancer Cell Line Cytotoxicity Assay Compound_Synthesis->Cell_Based_Assay Patented_Compounds Obtain Patented Reference Compounds Patented_Compounds->CA_Inhibition_Assay Patented_Compounds->Cell_Based_Assay Data_Collection Collect IC50/Ki Data CA_Inhibition_Assay->Data_Collection Cell_Based_Assay->Data_Collection Comparative_Analysis Comparative Efficacy Analysis Data_Collection->Comparative_Analysis Conclusion Draw Conclusions on Potency & Selectivity Comparative_Analysis->Conclusion

Caption: Workflow for efficacy comparison.

References

In-Silico vs. Experimental Binding of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide to Carbonic Anhydrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in-silico and experimental approaches for evaluating the binding of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide to its putative target, carbonic anhydrase. Due to the absence of publicly available binding data for this specific compound, this guide will draw upon data from closely related benzenesulfonamide analogs to provide a predictive comparison.

The benzenesulfonamide scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the active site of the enzyme. Both computational (in-silico) and laboratory-based (experimental) methods are crucial in characterizing and quantifying this binding interaction.

Data Presentation: A Comparative Look at Benzenesulfonamide Analogs

To illustrate the expected binding characteristics of this compound, the following table summarizes representative data for analogous compounds targeting different isoforms of human carbonic anhydrase (hCA). This data is compiled from various studies and showcases the typical range of binding affinities observed for this class of inhibitors.

Compound ClassTarget IsoformIn-Silico Binding Energy (kcal/mol)Experimental IC50/Ki (nM)Reference
BenzenesulfonamideshCA IINot specified30.1 - 755[1]
BenzenesulfonamideshCA IXNot specified1.5 - 38.9[1]
Thienyl-substituted pyrazoline benzenesulfonamideshCA INot specified232.16 - 637.70[2]
Thienyl-substituted pyrazoline benzenesulfonamideshCA IINot specified342.07 - 455.80[2]
Quinazoline-based benzenesulfonamideshCA IXNot specified8.9 - 88.3[3]
Quinazoline-based benzenesulfonamideshCA XIINot specified5.4 - 19.5[3]

Experimental Protocols: Methodologies for Binding Affinity Determination

The experimental validation of a compound's binding affinity to its target is a cornerstone of drug discovery. For benzenesulfonamide-based carbonic anhydrase inhibitors, several robust methods are employed.

Stopped-Flow CO2 Hydration Assay

This is a widely used enzymatic assay to determine the inhibitory potency (Ki) of compounds against carbonic anhydrase.

Principle: The assay measures the rate of the CA-catalyzed hydration of carbon dioxide. The inhibition of this reaction by the test compound is monitored by a change in the pH of the solution, which is detected by a pH indicator.

Protocol:

  • A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl) at a defined pH.

  • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor mixture is incubated for a specific period to allow for binding equilibrium to be reached.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator over time is monitored to determine the initial rate of the reaction.

  • The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).[1]

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to screen for ligand binding by measuring the thermal stability of the target protein.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein is detected using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Protocol:

  • The purified carbonic anhydrase protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

  • The test compound is added to the protein-dye mixture across a range of concentrations.

  • The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • The change in Tm (ΔTm) as a function of compound concentration is used to calculate the dissociation constant (Kd).[4][5]

In-Silico Prediction: A Computational Approach

Computational methods provide a rapid and cost-effective way to predict the binding mode and affinity of a ligand to its target protein before undertaking experimental studies.

Molecular Docking

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a binding score or energy that estimates the binding affinity.

Protocol:

  • Protein Preparation: The 3D crystal structure of the target carbonic anhydrase isoform (e.g., hCA II) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program samples various conformations and orientations of the ligand and scores them based on a scoring function that approximates the binding free energy.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Mandatory Visualizations

experimental_workflow cluster_experimental Experimental Workflow start Purified Carbonic Anhydrase assay Binding Assay (e.g., Stopped-Flow or FTSA) start->assay compound This compound compound->assay data Raw Data (Enzyme activity or Protein stability) assay->data analysis Data Analysis data->analysis result Experimental Binding Affinity (Ki or Kd) analysis->result

Caption: Workflow for experimental determination of binding affinity.

insilico_workflow cluster_insilico In-Silico Workflow protein_prep Protein Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (3D Structure) ligand_prep->docking scoring Scoring and Analysis docking->scoring result Predicted Binding Energy and Pose scoring->result

Caption: Workflow for in-silico prediction of binding affinity.

signaling_pathway cluster_pathway Carbonic Anhydrase Inhibition Pathway co2 CO2 + H2O ca Carbonic Anhydrase (CA) co2->ca Substrate bicarbonate H+ + HCO3- ca->bicarbonate Product inhibitor This compound inhibitor->ca inhibition Inhibition

Caption: Simplified pathway of Carbonic Anhydrase inhibition.

Conclusion

While direct experimental or in-silico binding data for this compound is not currently available in the public domain, the extensive research on analogous benzenesulfonamides strongly suggests its potential as a carbonic anhydrase inhibitor. The comparative data presented from related compounds indicates that it is likely to exhibit inhibitory activity in the nanomolar to micromolar range, with selectivity for different CA isoforms being dependent on the specific substitution patterns.

For a definitive characterization of its binding profile, it is imperative to perform the experimental assays and in-silico modeling detailed in this guide. The synergistic use of both computational predictions and experimental validation will provide a comprehensive understanding of the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, ensuring compliance with safety protocols and minimizing environmental impact.

Chemical Compound Profile

PropertyValue
Chemical Name This compound
CAS Number 321705-40-2[1]
Molecular Formula C₁₃H₁₀BrFNO₂S
Classification Halogenated Organic Compound[2][3]
Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer. For benzenesulfonamide derivatives, general hazards may include being harmful if swallowed[4][5][6].

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact[4].

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[7].

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine[2][3].

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This is the most critical step. This waste must be collected separately from non-halogenated organic waste[3][8]. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity[2][8].

2. Container Selection and Labeling:

  • Appropriate Container: Use a designated, leak-proof container that is compatible with halogenated organic compounds. Polyethylene containers are often preferred[7][9]. The container must have a secure, tight-fitting lid[7][10].

  • Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste"[3][10]. The label must also include the full chemical name: "this compound" and a list of any other constituents in the container[10]. Do not use abbreviations[9].

3. Waste Accumulation and Storage:

  • Secure Storage: Keep the waste container tightly closed except when adding waste[2][9][10].

  • Designated Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong acids, bases, and oxidizing agents[7][9].

  • Secondary Containment: It is best practice to store the waste container within secondary containment to mitigate any potential leaks or spills[2].

4. Final Disposal Arrangement:

  • Contact Environmental Health and Safety (EHS): Do not dispose of this chemical down the drain or in regular trash[7][9]. Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9].

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup, including completing any required waste manifests or tags[2].

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For solid spills, carefully sweep up the material and place it into the designated halogenated waste container. Avoid generating dust[4].

  • For solutions, absorb the spill with an inert absorbent material, such as vermiculite or sand. Place the absorbent material into a sealed container and label it as hazardous waste for disposal[2][10].

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

6. Empty Container Disposal:

  • Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste[9]. After rinsing, the container can be managed according to your institution's guidelines for decontaminated chemical containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill & Emergency PPE Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) Identify Identify Waste as This compound PPE->Identify Classify Classify as Halogenated Organic Waste Identify->Classify Container Select Compatible, Leak-Proof Waste Container Classify->Container Label Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store EHS Contact Institutional EHS or Licensed Waste Contractor Store->EHS Pickup Arrange for Waste Pickup and Manifesting EHS->Pickup Transport Proper Off-Site Disposal (e.g., Incineration) Pickup->Transport Spill Spill Occurs Contain Contain & Clean Spill with Appropriate Materials Spill->Contain Spill_Waste Collect Spill Debris as Halogenated Waste Contain->Spill_Waste Spill_Waste->Store

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.